cis-Indatraline hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C16H16Cl3N |
|---|---|
分子量 |
328.7 g/mol |
IUPAC 名称 |
(1R,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16-;/m1./s1 |
InChI 键 |
QICQDZXGZOVTEF-OALZAMAHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of cis-Indatraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1] It blocks the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) with high affinity, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1] This primary mechanism of action has made it a valuable tool in neuropharmacological research, particularly in studies related to the modulation of monoaminergic systems. More recently, cis-indatraline has been shown to induce autophagy through a secondary mechanism involving the AMPK/mTOR/S6K signaling pathway, opening new avenues for its potential therapeutic applications.[2] This guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing its molecular targets, binding affinities, and the experimental protocols used to elucidate these properties.
Primary Mechanism of Action: Monoamine Transporter Inhibition
The principal mechanism of action of this compound is the inhibition of the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] By binding to these transporters, it effectively blocks the reuptake of their respective neurotransmitter substrates from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence and enhanced action of serotonin, dopamine, and norepinephrine in the synapse.
Quantitative Data: Binding Affinities and Potencies
The affinity of cis-indatraline for the monoamine transporters has been determined through various in vitro assays, primarily radioligand binding studies. The data consistently demonstrate high-affinity binding to all three transporters, with a rank order of potency typically being SERT > DAT > NET.
| Parameter | SERT | DAT | NET | Reference |
| Ki (nM) | 0.42 | 1.7 | 5.8 | [1] |
| IC50 (nM) (Uptake) | 0.62 | 2.5 | 0.67 | [3] |
| Kd (pmol L-1) | - | - | 805 | [4] |
Note: Ki (inhibition constant) and Kd (dissociation constant) values reflect the affinity of the drug for the transporter, with lower values indicating higher affinity. IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the transporter's activity in a functional assay. These values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Secondary Mechanism of Action: Induction of Autophagy
Recent studies have unveiled a novel mechanism of action for cis-indatraline involving the induction of autophagy, a cellular process for the degradation and recycling of cellular components. This effect is mediated through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
Signaling Pathway: AMPK/mTOR/S6K Axis
Cis-indatraline has been shown to activate AMPK, a key cellular energy sensor.[2] Activated AMPK, in turn, inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth and proliferation.[5][6][7] The inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream effector, S6 kinase (S6K), which ultimately triggers the initiation of the autophagic process.[2] This pathway is distinct from the PI3K/Akt signaling cascade, which is another major regulator of mTOR.[2]
Experimental Protocols
The characterization of cis-indatraline's mechanism of action relies on a suite of well-established in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assays for Monoamine Transporters
These assays are used to determine the binding affinity (Ki) of cis-indatraline for SERT, DAT, and NET. The general principle involves a competition experiment where increasing concentrations of unlabeled cis-indatraline compete with a fixed concentration of a specific radiolabeled ligand for binding to the transporter.
1. Membrane Preparation:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for NET, and whole brain minus striatum for SERT) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the transporters.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Radioligands:
-
For SERT: [3H]citalopram or [3H]paroxetine are commonly used.[8][9]
-
For DAT: [3H]mazindol or [3H]WIN 35,428 are frequently employed.[10][11]
3. Binding Assay Protocol (Competition):
-
The assay is typically performed in 96-well plates.
-
To each well, add:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).
-
50 µL of the specific radioligand at a concentration close to its Kd value.
-
50 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
Total binding is determined in the absence of cis-indatraline.
-
Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter (e.g., 1 µM fluoxetine (B1211875) for SERT, 1 µM GBR 12909 for DAT, 1 µM desipramine (B1205290) for NET).
-
Incubate the plates for a specified time and temperature (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Inhibition Assays
These functional assays measure the ability of cis-indatraline to inhibit the transport of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.
1. Synaptosome or Cell Preparation:
-
Synaptosomes are prepared from fresh brain tissue by homogenization and differential centrifugation.
-
Alternatively, cell lines stably expressing the human transporters (e.g., HEK293-hSERT, HEK293-hDAT, HEK293-hNET) can be used.[14][15]
2. Uptake Assay Protocol:
-
Pre-incubate synaptosomes or cells with varying concentrations of this compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter ([3H]5-HT, [3H]DA, or [3H]NE).
-
Allow the uptake to proceed for a short, linear time period (e.g., 1-5 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity accumulated inside the synaptosomes or cells using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a selective inhibitor or by conducting the assay at 4°C.
3. Data Analysis:
-
Calculate the percentage of inhibition of uptake at each concentration of cis-indatraline.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Autophagy Induction Assays
These assays are used to confirm and quantify the induction of autophagy by cis-indatraline.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa cells, vascular smooth muscle cells) in appropriate media.[2]
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
2. Western Blot Analysis for LC3 Conversion:
-
Lyse the treated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3. LC3 exists in two forms: LC3-I (cytosolic) and LC3-II (lipidated and membrane-bound). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detect the bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
3. Immunofluorescence for LC3 Puncta Formation:
-
Grow cells on coverslips and treat with cis-indatraline.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate the cells with a primary antibody against LC3.
-
Visualize the LC3 staining using a fluorescently labeled secondary antibody.
-
An increase in the number of punctate cytoplasmic structures (LC3 puncta) indicates the recruitment of LC3 to autophagosomes.
4. Western Blot for AMPK/mTOR Pathway Proteins:
-
Following cell treatment and lysis, perform Western blot analysis using antibodies specific for the phosphorylated (active) and total forms of AMPK, mTOR, and S6K to assess the activation state of this signaling pathway.
Mandatory Visualizations
Signaling Pathway of cis-Indatraline-Induced Autophagy
Caption: Signaling pathway of cis-indatraline-induced autophagy.
Experimental Workflow for Characterizing Monoamine Transporter Inhibitors
Caption: Experimental workflow for characterizing monoamine transporter inhibitors.
References
- 1. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of an LC-ESI-MS/MS method for the triple reuptake inhibitor indatraline enabling its quantification in MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. pdspdb.unc.edu [pdspdb.unc.edu]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dopamine Reuptake Inhibition by cis-Indatraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor, demonstrating high affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[1][2] Its primary mechanism of action involves blocking the reuptake of these key neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing downstream signaling. This technical guide provides a comprehensive overview of the pharmacological profile of cis-Indatraline, with a specific focus on its interaction with the dopamine transporter. Detailed experimental protocols for the characterization of such compounds are provided, alongside a summary of its binding affinities and a visualization of its impact on dopaminergic signaling pathways.
Core Mechanism of Action: Dopamine Reuptake Inhibition
This compound functions as a competitive inhibitor at the substrate-binding site of the dopamine transporter (DAT). The DAT is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic neurotransmission.[3] By binding to the DAT, cis-Indatraline blocks this reuptake mechanism. This leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors. This amplified signaling is the basis for its pharmacological effects.[3]
Quantitative Pharmacological Data
The binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters is a key determinant of its pharmacological profile. The following table summarizes the inhibition constants (Ki) for cis-Indatraline at each of these transporters.
| Transporter | Inhibition Constant (Ki) in nM |
| Dopamine Transporter (DAT) | 1.7 |
| Serotonin Transporter (SERT) | 0.42 |
| Norepinephrine Transporter (NET) | 5.8 |
Data sourced from Tocris Bioscience and R&D Systems.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter using a radiolabeled ligand such as [3H]WIN 35,428.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
Radioligand: [3H]WIN 35,428.[4]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of the test compound at various concentrations (typically a serial dilution). For determining non-specific binding, use a high concentration of a known DAT inhibitor like cocaine.
-
50 µL of the radioligand ([3H]WIN 35,428) at a concentration near its Kd (e.g., 3 nM).[5]
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
In Vitro Dopamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[7]
Materials:
-
Cells: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Radiolabeled Substrate: [3H]Dopamine.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Lysis Buffer: 1% SDS.
-
Scintillation Cocktail.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and grow them to confluence.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Add [3H]Dopamine to each well at a final concentration near the Km for dopamine uptake (typically in the low micromolar range) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Signaling Pathway of Dopamine Reuptake Inhibition
The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse.
Caption: Mechanism of this compound at the dopaminergic synapse.
Experimental Workflow for Characterizing a Dopamine Reuptake Inhibitor
The diagram below outlines a typical experimental workflow for the in vitro characterization of a potential dopamine reuptake inhibitor.
Caption: Workflow for in vitro characterization of a dopamine reuptake inhibitor.
Conclusion
This compound is a potent inhibitor of the dopamine, serotonin, and norepinephrine transporters. Its ability to block dopamine reuptake, and thereby enhance dopaminergic signaling, is a key aspect of its pharmacological activity. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of such compounds, enabling researchers to determine their affinity and functional potency at the dopamine transporter. The provided visualizations offer a clear representation of both the molecular mechanism and the experimental process for studying dopamine reuptake inhibitors. This information is crucial for the ongoing research and development of novel therapeutics targeting the monoamine transporter systems.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Indatraline - Wikipedia [en.wikipedia.org]
- 3. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
Serotonin Transporter Affinity of cis-Indatraline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the serotonin (B10506) transporter (SERT) affinity of cis-Indatraline hydrochloride, a potent monoamine transporter inhibitor. Indatraline, known chemically as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride, is a non-selective inhibitor, demonstrating high affinity for the transporters of serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET).[1][2] This document consolidates quantitative binding data, details common experimental methodologies for determining transporter affinity, and illustrates associated cellular signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development.
Quantitative Binding Affinity Data
Indatraline hydrochloride is characterized by its potent, non-selective inhibition of monoamine transporters.[1][3] The binding affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the target transporters in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Table 1: Monoamine Transporter Binding Affinity of Indatraline Hydrochloride
The following table summarizes the reported Ki values for Indatraline hydrochloride at the human serotonin, dopamine, and norepinephrine transporters. It is important to note that commercially available "Indatraline hydrochloride" may represent a mixture of isomers, though the (1R,3S)-rel designation implies the cis configuration.
| Transporter | Target Species | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | Human | 0.42 | [1][3] |
| Dopamine Transporter (DAT) | Human | 1.7 | [1][3] |
| Norepinephrine Transporter (NET) | Human | 5.8 | [1][3] |
Data presented are collated from publicly available datasheets referencing foundational studies.[1][3]
Experimental Protocols for Affinity Determination
The determination of binding affinity (Ki) for compounds like this compound at the serotonin transporter is predominantly achieved through in vitro competitive radioligand binding assays.[4][5] Mass spectrometry (MS)-based binding assays have also emerged as a powerful, label-free alternative.[6]
Competitive Radioligand Binding Assay
This is the gold standard method for quantifying ligand affinity at a specific receptor or transporter.[4][5] The principle involves the competition between a non-labeled test compound (e.g., cis-Indatraline) and a radiolabeled ligand (e.g., [3H]-Citalopram or [125I]-RTI-55) for binding to membranes prepared from cells expressing the human serotonin transporter (hSERT).[4][7]
Detailed Methodology:
-
Membrane Preparation:
-
HEK293 cells (or other suitable cell lines) stably transfected with the gene for hSERT are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[4]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay Incubation:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed amount of the hSERT-expressing cell membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Citalopram, typically at a concentration near its Kd value).
-
A range of concentrations of the unlabeled test compound (this compound).
-
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known, potent SERT inhibitor (e.g., imipramine) instead of the test compound.
-
The plate is incubated, often at room temperature or 30°C, for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).[4]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[5]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Mass Spectrometry (MS) Binding Assay
This label-free method directly measures the amount of unbound ligand in solution after incubation with the target protein.[6] It is particularly useful as it does not require a radiolabeled competitor.
General Methodology:
-
Incubation: hSERT-expressing membranes are incubated with the test compound (cis-Indatraline) at various concentrations to reach equilibrium.
-
Separation: The membrane-bound ligand is separated from the unbound (free) ligand, typically by rapid filtration or centrifugation.
-
Quantification: The concentration of the free ligand in the filtrate or supernatant is accurately quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The amount of bound ligand is determined by subtracting the free ligand concentration from the total initial concentration. Saturation and competition curves can be generated to determine Kd and Ki values, respectively. A study has successfully used (1R,3S)-Indatraline itself as the nonlabeled marker in such an assay to characterize other monoamine transport inhibitors.[6]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the Ki of cis-Indatraline.
Caption: Workflow for determining Ki via competitive radioligand binding assay.
Cellular Signaling Pathway
Beyond its direct action on monoamine transporters, Indatraline has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling axis.[8] This pathway is a central regulator of cellular metabolism, growth, and survival.[9][10]
Caption: Indatraline's modulation of the AMPK/mTOR signaling pathway to induce autophagy.
Conclusion
This compound is a high-affinity ligand for the serotonin transporter, with a Ki value in the sub-nanomolar range, positioning it as a potent inhibitor.[1][3] Its activity is not limited to SERT, as it also potently inhibits DAT and NET, classifying it as a non-selective monoamine reuptake inhibitor. The affinity of this compound is robustly determined using well-established methodologies such as competitive radioligand binding assays. Furthermore, its pharmacological profile extends to the modulation of critical intracellular signaling pathways like AMPK/mTOR, which are implicated in cellular homeostasis and autophagy.[8] This guide provides the foundational technical data and procedural context necessary for the continued investigation and potential therapeutic application of this compound.
References
- 1. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 2. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indatraline hydrochloride | 5-HT Transporter Inhibitors: R&D Systems [rndsystems.com]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Norepinephrine Transporter Binding of cis-Indatraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of cis-indatraline hydrochloride to the norepinephrine (B1679862) transporter (NET). cis-Indatraline is a potent monoamine reuptake inhibitor with high affinity for the norepinephrine, dopamine (B1211576), and serotonin (B10506) transporters. This document details its binding profile, experimental protocols for assessing its interaction with the NET, and the direct consequences of this binding on noradrenergic signaling. The information presented is intended to support further research and drug development efforts centered on this compound and related monoamine transporter ligands.
Introduction
The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby regulating the duration and intensity of noradrenergic neurotransmission.[1] Its role in various physiological and pathological processes has made it a significant target for therapeutic intervention, particularly in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological conditions.[1] this compound is a non-selective monoamine transporter inhibitor that demonstrates high affinity for the NET.[2] Understanding the specifics of its binding to the NET is fundamental for elucidating its mechanism of action and for the development of more selective and effective therapeutic agents.
Quantitative Binding Data
The binding affinity of this compound for the norepinephrine transporter, as well as for the dopamine (DAT) and serotonin (SERT) transporters, has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Transporter | Ki (nM) |
| Norepinephrine Transporter (NET) | 5.8[3][4][5] |
| Dopamine Transporter (DAT) | 1.7[3][4][5] |
| Serotonin Transporter (SERT) | 0.42[3][4][5] |
Table 1: Binding affinities (Ki) of this compound for human monoamine transporters.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding of this compound to the norepinephrine transporter.
Radioligand Binding Assay for NET
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter. The assay measures the ability of cis-indatraline to displace a radiolabeled ligand, such as [3H]nisoxetine, from the transporter.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]nisoxetine (a selective NET inhibitor)[6][7]
-
Source of NET: Human cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) or synaptosomes prepared from specific brain regions (e.g., rat frontal cortex).[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[9]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., 1 µM Desipramine).[4]
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C), and a liquid scintillation counter.
Procedure:
-
Membrane or Cell Preparation:
-
Culture and harvest HEK293-hNET cells. Prepare a membrane fraction by homogenization and centrifugation.[9]
-
Alternatively, prepare synaptosomes from brain tissue by homogenization in a sucrose (B13894) buffer followed by differential centrifugation.[5][10]
-
Determine the protein concentration of the membrane/synaptosome preparation (e.g., using a Bradford or BCA assay).[9]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane/synaptosome preparation (typically 50-100 µg of protein).
-
A fixed concentration of [3H]nisoxetine (typically at or near its Kd value, e.g., 1 nM).[4]
-
Varying concentrations of this compound (e.g., from 10-11 to 10-5 M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control (e.g., 1 µM Desipramine).
-
-
-
Incubation:
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of cis-indatraline by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the cis-indatraline concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of cis-indatraline that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
[3H]Norepinephrine Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of the neurotransmitter norepinephrine into cells or synaptosomes expressing the NET.
Materials:
-
Test Compound: this compound
-
Substrate: [3H]Norepinephrine
-
Source of NET: HEK293-hNET cells or brain synaptosomes.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Non-specific Uptake Control: A known NET inhibitor (e.g., desipramine) or conducting the assay at 4°C.
Procedure:
-
Cell/Synaptosome Preparation:
-
Prepare cells or synaptosomes as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).
-
-
Initiation of Uptake:
-
Add a fixed concentration of [3H]norepinephrine to initiate the uptake reaction.
-
-
Incubation:
-
Incubate for a short, defined period during which uptake is linear (e.g., 5-10 minutes).
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by adding ice-cold uptake buffer and filtering through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove extracellular [3H]norepinephrine.
-
-
Measurement and Analysis:
-
Quantify the radioactivity retained on the filters by liquid scintillation counting.
-
Determine the IC50 value for the inhibition of [3H]norepinephrine uptake and, if desired, calculate the Ki value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of NET by cis-indatraline increases synaptic norepinephrine.
Experimental Workflow
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Pivotal role for the mTOR pathway in the formation of neutrophil extracellular traps via regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Striatal synaptosome preparation [protocols.io]
- 6. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Cis-Indatraline Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor with a unique pharmacological profile that has garnered interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. By blocking the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) with high affinity, cis-indatraline effectively increases the synaptic availability of these key neurotransmitters. This technical guide provides an in-depth overview of the current understanding of cis-indatraline, summarizing its pharmacodynamics, preclinical data, and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound. Notably, despite its promising preclinical profile, no clinical trial data for this compound is publicly available at the time of this publication.
Introduction
This compound is a phenylindan derivative that acts as a triple reuptake inhibitor, targeting the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] Its non-selective nature distinguishes it from many currently prescribed antidepressants, which often target one or two of these monoamine systems. The balanced inhibition of all three transporters suggests a broad spectrum of potential therapeutic applications, including treatment for depression, substance use disorders, particularly cocaine addiction, and potentially neurodegenerative diseases and restenosis.[2][3] This guide will delve into the quantitative data supporting these potential applications, provide detailed methodologies for key experiments, and visualize the compound's known signaling pathways.
Pharmacodynamics and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of SERT, DAT, and NET. By binding to these transporter proteins, it blocks the reuptake of their respective neurotransmitters from the synaptic cleft, leading to enhanced and prolonged neurotransmission.
Binding Affinities
Quantitative data on the binding affinity of cis-indatraline to the monoamine transporters is crucial for understanding its potency and selectivity. The following table summarizes the inhibitor constant (Ki) values for cis-indatraline at human SERT, DAT, and NET.
| Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 0.42 | [1] |
| Dopamine Transporter (DAT) | 1.7 | [1] |
| Norepinephrine Transporter (NET) | 5.8 | [1] |
Table 1: Binding Affinities (Ki) of this compound for Human Monoamine Transporters.
Functional Activity
Beyond its primary action as a monoamine transporter inhibitor, preclinical studies have revealed other functional activities of cis-indatraline. Notably, it has been shown to induce autophagy and inhibit cell proliferation.
| Functional Effect | IC50 | Cell Type | Reference |
| Inhibition of Cell Proliferation | 15 µM | Smooth Muscle Cells | [3] |
Table 2: Functional Activity of this compound.
Potential Therapeutic Applications
The unique pharmacological profile of this compound suggests its potential utility in several therapeutic areas.
Substance Use Disorders
With a mechanism of action that overlaps with that of cocaine, but with a slower onset and longer duration of action, cis-indatraline has been investigated as a potential pharmacotherapy for cocaine addiction.[2] The rationale is that it may serve as a replacement therapy, reducing craving and preventing relapse.
Neurodegenerative Diseases
Research has suggested a potential role for cis-indatraline in the treatment of neurodegenerative diseases, although the specific mechanisms are still under investigation.[4]
Restenosis
A study has demonstrated that indatraline (B1671863) can inhibit the proliferation of smooth muscle cells and induce autophagy, suggesting its potential to prevent restenosis, the re-narrowing of arteries after angioplasty.[3]
Signaling Pathways
Cis-indatraline has been shown to induce autophagy through the modulation of the AMP-activated protein kinase (AMPK) / mammalian target of rapamycin (B549165) (mTOR) / S6 kinase (S6K) signaling pathway.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Monoamine Transporter Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of cis-indatraline for SERT, DAT, and NET.
Materials:
-
Cell membranes prepared from cells expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either vehicle (for total binding), a high concentration of the respective non-specific binding inhibitor, or a concentration of cis-indatraline.
-
Add the appropriate radioligand to each well at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cis-indatraline concentration and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
An In-depth Technical Guide to the Autophagy Induction Pathway by cis-Indatraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Indatraline hydrochloride, a non-selective monoamine transporter inhibitor, has been identified as a potent inducer of autophagy. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced autophagy, focusing on the core signaling pathway. It details experimental protocols for assessing its effects and presents quantitative data from key studies. Visual diagrams of the signaling cascade and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.
Introduction to this compound and Autophagy
This compound is a psychoactive compound that functions as a non-selective monoamine transporter inhibitor, preventing the reuptake of dopamine, serotonin, and norepinephrine.[1][2] Beyond its established role in neuroscience, recent research has unveiled its capacity to induce autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] Autophagy plays a critical role in cellular homeostasis, and its modulation has therapeutic implications for a variety of diseases, including cancer and neurodegenerative disorders.[3] This document serves as a technical resource for researchers interested in the autophagic properties of this compound.
The Core Signaling Pathway of this compound-Induced Autophagy
The induction of autophagy by this compound is primarily mediated through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is distinct from other classical autophagy induction mechanisms that may involve the PI3K/AKT/ERK signaling axis, which does not appear to be affected by this compound.[1][4][5][6]
The proposed mechanism involves the following key steps:
-
AMPK Activation: this compound treatment leads to the activation of AMPK.[1]
-
mTOR/S6K Inhibition: Activated AMPK subsequently inhibits the mTOR/S6 kinase (S6K) signaling cascade.[1]
-
Autophagy Induction: The suppression of mTOR signaling initiates the formation of autophagosomes, a hallmark of autophagy.[1]
This signaling cascade is visually represented in the following diagram:
Caption: this compound Autophagy Induction Pathway.
Quantitative Data on Autophagy Induction
The autophagic effects of this compound have been quantified in several studies. The following tables summarize key findings, providing a clear comparison of its efficacy.
Table 1: Effect of this compound on LC3-II Conversion
| Treatment | Cell Line | Concentration (µM) | Duration (h) | Fold Increase in LC3-II vs. Control | Reference |
| This compound | HeLa | 5 | 24 | Strong induction observed | [1] |
| This compound | HeLa | 10 | 24 | Strong induction observed | [1] |
| This compound + E64D | HeLa | 5 | 24 | ~2-fold vs. Indatraline (B1671863) alone | [1] |
| This compound + E64D | HeLa | 10 | 24 | ~3-fold vs. Indatraline alone | [1] |
Table 2: Quantification of Autophagic Vacuoles
| Treatment | Cell Line | Concentration (µM) | Duration (h) | Average Autophagic Vacuoles per Cell | Reference |
| Control | HeLa | - | 12 | ~1 | [7] |
| Rapamycin | HeLa | 10 | 12 | ~6 | [7] |
| This compound | HeLa | 5 | 12 | ~4 | [7] |
| Control | HeLa | - | 24 | ~1 | [7] |
| Rapamycin | HeLa | 10 | 24 | ~8 | [7] |
| This compound | HeLa | 5 | 24 | ~7 | [7] |
Experimental Protocols
To aid researchers in replicating and expanding upon these findings, detailed methodologies for key experiments are provided below.
Western Blotting for LC3 Conversion
This protocol is a standard method to monitor the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.[8]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture and treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Fluorescence Microscopy for EGFP-LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells stably expressing EGFP-LC3.[8]
Materials:
-
HeLa cells stably expressing EGFP-LC3
-
Glass-bottom culture dishes
-
This compound
-
Paraformaldehyde (4% in PBS)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed EGFP-LC3 HeLa cells on glass-bottom dishes.
-
Treat the cells with this compound at the desired concentrations and time points.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS and stain with DAPI for 5 minutes to visualize nuclei.
-
Mount the dishes and observe under a fluorescence microscope.
-
Capture images and quantify the number of EGFP-LC3 puncta per cell.
Autophagic Flux Assay
To determine if the accumulation of autophagosomes is due to increased formation or decreased degradation, an autophagic flux assay is performed using a lysosomal inhibitor.[1]
Materials:
-
Lysosomal protease inhibitor (e.g., E64d and pepstatin A, or bafilomycin A1)
-
Western blotting reagents as described in Protocol 4.1.
Procedure:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor for the desired time.
-
Perform Western blotting for LC3 as described in Protocol 4.1.
-
An increase in the LC3-II band intensity in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates a functional autophagic flux.
The general workflow for these experiments is outlined in the diagram below:
Caption: General Experimental Workflow for Autophagy Assessment.
Conclusion
This compound induces autophagy through a well-defined signaling pathway involving the activation of AMPK and inhibition of mTOR/S6K. The experimental evidence robustly supports this mechanism, and the provided protocols offer a foundation for further investigation into its therapeutic potential. This guide serves as a valuable resource for researchers aiming to explore the role of this compound in modulating autophagy for various biomedical applications.
References
- 1. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autophagy Modulation and Its Implications on Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway [ouci.dntb.gov.ua]
- 5. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of cis-Indatraline Hydrochloride in mTOR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Indatraline, a non-selective monoamine transporter inhibitor, has demonstrated significant effects on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which cis-indatraline hydrochloride modulates mTOR signaling, focusing on its role in inducing autophagy. It has been reported that indatraline (B1671863) induces autophagy through the suppression of the mTOR/S6 kinase signaling pathway.[1] This effect is mediated by the activation of AMP-activated protein kinase (AMPK) and is independent of the canonical PI3K/AKT signaling axis.[1] This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support further research and drug development efforts in areas such as restenosis and other autophagy-related diseases.[2]
Introduction to mTOR Signaling
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[3][4] It integrates a variety of intracellular and extracellular signals, including growth factors, nutrients, energy status, and stress.[3][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][5][6]
-
mTORC1: Composed of mTOR, Raptor, mLST8, PRAS40, and Deptor, mTORC1 is sensitive to rapamycin and primarily regulates cell growth by controlling protein synthesis, lipid synthesis, and autophagy.[3][5] Key downstream targets of mTORC1 include S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][8]
-
mTORC2: Consisting of mTOR, Rictor, mSIN1, mLST8, and Deptor, mTORC2 is generally insensitive to acute rapamycin treatment and regulates cell survival and cytoskeletal organization, partly by activating Akt.[5][9]
Dysregulation of the mTOR pathway is implicated in a wide range of diseases, including cancer, metabolic disorders, and neurological conditions, making it a critical target for therapeutic intervention.[5][10][11]
cis-Indatraline's Mechanism of Action on the mTOR Pathway
Research indicates that indatraline's effect on the mTOR pathway is primarily inhibitory and funnels through the activation of AMPK.[1] Unlike many growth factors that signal through the PI3K/Akt pathway to activate mTOR, indatraline operates independently of this axis.[1]
The proposed mechanism is as follows:
-
AMPK Activation: Indatraline treatment leads to the activation of AMPK.[1] AMPK is a critical cellular energy sensor that becomes active under conditions of low ATP.
-
mTORC1 Inhibition: Activated AMPK directly phosphorylates and inhibits components of the mTORC1 complex, leading to the suppression of its kinase activity.[1]
-
Downstream Suppression: The inhibition of mTORC1 by indatraline leads to decreased phosphorylation of its downstream targets, S6K and its substrate S6.[1]
-
Autophagy Induction: The suppression of mTORC1 signaling is a key trigger for the induction of autophagy, a cellular catabolic process for degrading and recycling cellular components.[1] Indatraline has been shown to induce autophagosome formation and the conversion of LC3-I to LC3-II, a hallmark of autophagy.[1][2]
This pathway highlights indatraline as a novel agent for inducing autophagy through a distinct mechanism involving the AMPK/mTOR/S6K signaling axis.[1]
Signaling Pathway Diagram
Caption: Proposed mechanism of cis-Indatraline HCl on the mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of indatraline on key components of the mTOR signaling pathway and related cellular processes, as reported in the literature.[1]
Table 1: Effect of Indatraline on mTOR and S6K Phosphorylation
| Treatment | Target Protein | Phosphorylation Status | Result |
|---|---|---|---|
| Indatraline | mTOR | Decreased | Dose-dependent inhibition of mTOR phosphorylation. |
| Indatraline | S6K | Decreased | Dose-dependent inhibition of S6K phosphorylation. |
| Rapamycin (Control) | mTOR | Decreased | Inhibition of mTOR phosphorylation. |
| Rapamycin (Control) | S6K | Decreased | Inhibition of S6K phosphorylation. |
Table 2: Effect of Indatraline on AMPK Activation and Autophagy
| Treatment | Target Protein/Process | Measurement | Result |
|---|---|---|---|
| Indatraline | AMPK | Phosphorylation | Increased AMPK phosphorylation (activation). |
| Indatraline | Autophagy | LC3-I to LC3-II Conversion | Increased conversion, indicating autophagosome formation. |
| Indatraline | Autophagy | EGFP-LC3 Puncta | Dose-dependent increase in fluorescent vacuoles.[2] |
| Indatraline | Cell Proliferation (SMCs) | IC50 | 15 µM.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the role of cis-indatraline in mTOR signaling.
Cell Culture and Treatment
-
Cell Lines: HeLa cells or vascular smooth muscle cells (SMCs) are commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Indatraline Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to final working concentrations (e.g., 1-20 µM).
-
Treatment: Seed cells in appropriate plates (e.g., 6-well plates for Western blotting). Allow cells to adhere overnight. Replace the medium with fresh medium containing the desired concentration of indatraline or vehicle control (DMSO). Incubate for the specified duration (e.g., 24-72 hours).
Western Blotting for mTOR Pathway Proteins
This protocol is used to quantify changes in the phosphorylation status and total protein levels of mTOR, S6K, AMPK, and LC3.
-
Cell Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-AMPK (Thr172)
-
Total AMPK
-
LC3B
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image with a chemiluminescence imager.
-
Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ). Normalize phospho-protein levels to total protein levels and then to the loading control.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis of mTOR pathway modulation.
Conclusion and Future Directions
This compound has been identified as a modulator of the mTOR signaling pathway, acting to suppress mTORC1 activity and induce autophagy.[1] Its mechanism, which involves the activation of AMPK, distinguishes it from classical mTOR activators and inhibitors that function through the PI3K/Akt pathway.[1] This unique profile suggests potential therapeutic applications for cis-indatraline in conditions where the induction of autophagy is beneficial, such as in preventing restenosis by inhibiting smooth muscle cell accumulation.[1]
Future research should focus on:
-
In Vivo Validation: Confirming the AMPK/mTOR-mediated effects of cis-indatraline in relevant animal models of disease.
-
Specificity and Off-Target Effects: A comprehensive analysis of the broader signaling network effects of cis-indatraline to ensure target specificity.
-
Structural Analogs: Developing derivatives of indatraline that may offer enhanced potency or selectivity for the AMPK/mTOR pathway, potentially separating the autophagy-inducing effects from its monoamine transporter inhibition.
This guide provides a foundational understanding for scientists and researchers aiming to explore the therapeutic potential of modulating the mTOR pathway with this compound.
References
- 1. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of Post-Translational Modifications on mTOR Signaling | MDPI [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of cis-Indatraline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine reuptake inhibitor. It exhibits high affinity for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these key neurotransmitters. This comprehensive technical guide details the pharmacological properties of this compound, including its mechanism of action, binding affinities, and significant in vitro and in vivo effects. The document provides structured data from key experiments, detailed methodologies for reproducing these findings, and visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.
Core Pharmacological Profile
This compound functions as a triple reuptake inhibitor, effectively blocking the reabsorption of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] This non-selective action on monoamine transporters underlies its complex pharmacological effects and therapeutic potential in various neurological and psychiatric conditions, including depression and substance use disorders.[2][3]
Binding Affinity for Monoamine Transporters
The affinity of this compound for the dopamine, serotonin, and norepinephrine transporters has been quantified through radioligand binding assays. The inhibition constants (Ki) represent the concentration of the compound required to occupy 50% of the transporters.
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 1.7 |
| Serotonin Transporter (SERT) | 0.42 |
| Norepinephrine Transporter (NET) | 5.8 |
Data compiled from multiple sources.[4][5][6]
Key Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.
Objective: To quantify the competitive binding of this compound to monoamine transporters using specific radioligands.
Materials:
-
Membrane Preparations: Synaptosomal membranes prepared from specific brain regions rich in the target transporters (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cell lines expressing the recombinant human transporters.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or a similar selective radioligand.
-
For SERT: [³H]Citalopram or a similar selective radioligand.
-
For NET: [³H]Nisoxetine or a similar selective radioligand.
-
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine (B1211875) for SERT, 10 µM desipramine (B1205290) for NET).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Synaptosomal Monoamine Uptake Assay
This protocol describes the method to measure the functional inhibition of monoamine uptake by this compound.
Objective: To determine the potency (IC50) of this compound in blocking the uptake of radiolabeled monoamines into synaptosomes.
Materials:
-
Synaptosome Preparation: Freshly prepared synaptosomes from relevant brain regions (e.g., striatum for dopamine uptake).
-
Radiolabeled Monoamines: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer or similar physiological buffer.
-
Uptake Inhibitors (for specificity): Desipramine to block NET and GBR 12909 to block DAT when measuring serotonin uptake, for example.[8]
-
Scintillation Counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose (B13894) solution and perform differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C for a short period.
-
Initiation of Uptake: Add the radiolabeled monoamine to initiate the uptake reaction.
-
Termination of Uptake: After a brief incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor or at 4°C).
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Microdialysis
This protocol details the in vivo measurement of extracellular monoamine levels in the brain of freely moving animals following the administration of this compound.
Objective: To assess the effect of this compound on the extracellular concentrations of dopamine, serotonin, and norepinephrine in specific brain regions.
Materials:
-
Animal Model: Typically rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probes.
-
Perfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF).
-
Fraction Collector.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): For the analysis of monoamine concentrations in the dialysate.
-
Test Compound: this compound.
Procedure:
-
Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to implant a microdialysis probe into the target brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Experiment:
-
Connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal or subcutaneous injection).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
-
Sample Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using HPLC-ED.
-
Data Analysis:
-
Express the post-drug monoamine concentrations as a percentage of the baseline levels.
-
Plot the percentage change in extracellular monoamine levels over time.
-
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: Monoamine Transporter Inhibition
Caption: Inhibition of monoamine transporters by this compound.
mTOR/S6K Signaling Pathway Modulation
Recent studies have indicated that Indatraline (B1671863) can induce autophagy by suppressing the mTOR/S6 kinase signaling pathway.[9]
Caption: Proposed mechanism of Indatraline-induced autophagy via the mTOR/S6K pathway.
Experimental Workflow: Cocaine Self-Administration in Rhesus Monkeys
cis-Indatraline has been investigated as a potential treatment for cocaine addiction due to its slower onset and longer duration of action compared to cocaine.[2][10]
Caption: Workflow for evaluating the effect of cis-Indatraline on cocaine self-administration.
In Vivo Effects and Therapeutic Potential
-
Antidepressant and Anxiolytic Potential: As a triple reuptake inhibitor, this compound has been investigated for its potential antidepressant and anxiolytic effects.[2]
-
Treatment of Substance Use Disorders: Its ability to modulate dopamine, serotonin, and norepinephrine pathways makes it a candidate for treating addiction, particularly to stimulants like cocaine.[2][11] Studies in rhesus monkeys have shown that indatraline can decrease cocaine self-administration, although potential side effects at higher doses have been noted.[10]
-
Neuroprotective Effects: Research suggests potential neuroprotective roles for indatraline, including the induction of autophagy which may be relevant for neurodegenerative diseases.[9]
Conclusion
This compound is a potent non-selective monoamine reuptake inhibitor with a well-defined pharmacological profile. Its high affinity for DAT, SERT, and NET, coupled with its ability to modulate intracellular signaling pathways such as mTOR/S6K, underscores its potential for further investigation in a range of neuropsychiatric and neurodegenerative disorders. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this and similar compounds.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. In vivo microdialysis for measurement of extracellular monoamine levels following inhibition of monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of the discriminative stimulus and reinforcing effects of sertraline in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of noradrenaline and 5-hydroxytryptamine uptake in intact rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of cis-Indatraline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Indatraline hydrochloride is a potent, non-selective monoamine transporter inhibitor with significant research interest due to its pharmacological profile. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its mechanism of action and synthetic workflow to support further research and development.
Chemical Structure and Identification
This compound is the hydrochloride salt of the cis-isomer of Indatraline (B1671863). The molecule features a dichlorophenyl group attached to an N-methyl-indanamine core.
Chemical Name: (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride Stereochemistry: cis
The chemical structure of this compound is depicted below:
(Image of the chemical structure of this compound)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 96850-13-4 | |
| Molecular Formula | C₁₆H₁₅Cl₂N·HCl | |
| Molecular Weight | 328.67 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble to 10 mM in water with gentle warming and to 100 mM in DMSO. | |
| Storage | Desiccate at room temperature. |
Synthesis of this compound
Representative Synthetic Workflow
The following diagram illustrates a potential synthetic route to this compound.
The Discovery and Neuropharmacological Profile of cis-Indatraline (Lu 19-005): A Technical Overview
Abstract
cis-Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor developed by the Danish pharmaceutical company Lundbeck.[1] This technical guide provides an in-depth review of the discovery, history, and pharmacological characterization of cis-Indatraline. It details its mechanism of action as a triple reuptake inhibitor, its synthesis, and key preclinical findings. This document summarizes quantitative data on its binding affinities and functional potencies, outlines detailed experimental protocols for its characterization, and visualizes its signaling pathways and experimental workflows.
Introduction and Discovery
cis-Indatraline (Lu 19-005) emerged from research programs aimed at developing novel antidepressant agents.[2] It is a phenylindan derivative, specifically (+/-)-trans-3-(3,4-dichlorophenyl)-N-methyl-1-indanamine hydrochloride, that potently inhibits the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NA), and serotonin (B10506) (5-HT).[3] This triple reuptake inhibitor (TRI) profile garnered significant interest, not only for its potential antidepressant effects but also for its possible application in treating substance use disorders, particularly cocaine addiction.[4][5] The rationale was that a compound with a similar mechanism to cocaine but with a slower onset and longer duration of action could serve as a substitution therapy.[4][6]
Synthesis
The synthesis of cis-Indatraline has been approached through several routes, often involving the formation of a 1-indanone (B140024) intermediate.[4][7][8] A significant challenge in the synthesis is controlling the stereochemistry to obtain the desired trans isomer, as the cis diastereomers are often formed as undesirable byproducts.[4]
One common synthetic strategy involves the following key steps:
-
Reduction of the ketone: The 1-indanone is reduced to an alcohol, which often results in a majority of the cis-alcohol.[4]
-
Conversion to a mesylate: The cis-alcohol is converted to its corresponding mesylate, which preserves the stereochemistry.[4]
-
SN2 Reaction: The mesylate is then reacted with an amine, such as N-methylbenzylamine, which proceeds via a Walden inversion (SN2) to yield the desired trans product.[4]
-
Deprotection: Finally, removal of the benzyl (B1604629) group affords the racemic mixture of the product.[4]
An alternative approach involves the ring contraction of a dihydronaphthalene to form the indane skeleton.[4][8]
Mechanism of Action
cis-Indatraline exerts its pharmacological effects by binding to and inhibiting the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[10][11] This blockade of monoamine reuptake leads to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine in the synapse, thereby enhancing monoaminergic neurotransmission.[3]
Monoamine Transporter Inhibition
The primary mechanism of action of cis-Indatraline is the inhibition of monoamine transporters.
Figure 1: Mechanism of Action of cis-Indatraline.
Autophagy Induction via mTOR Signaling
More recent research has uncovered a novel mechanism of action for cis-Indatraline. It has been shown to induce autophagy by suppressing the mTOR/S6 kinase signaling pathway.[12] This effect is independent of its monoamine reuptake inhibition and suggests potential therapeutic applications in conditions like restenosis.[12]
Figure 2: cis-Indatraline Induced Autophagy Pathway.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of cis-Indatraline at the monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | SERT (5-HT) | DAT (Dopamine) | NET (Norepinephrine) | Reference |
| cis-Indatraline (Lu 19-005) | 0.42 | 1.7 | 5.8 | [10][11] |
Table 2: Monoamine Uptake Inhibition (IC50, nM)
| Compound | Serotonin (5-HT) | Dopamine (DA) | Norepinephrine (NE) | Reference |
| cis-Indatraline (Lu 19-005) | 11.9 | 8.8 | 5.1 | [1] |
Preclinical Pharmacology
In vivo studies in rodents have demonstrated that cis-Indatraline induces stereotyped behaviors, such as licking and biting, which are characteristic of dopamine agonists.[3][13] These effects have a long duration of action, lasting more than 24 hours.[13] Prolonged treatment with Lu 19-005 has been shown to cause a down-regulation of dopamine D2, serotonin 5-HT2, and beta-adrenergic receptors in the rat brain.[2]
In non-human primate studies, cis-Indatraline substituted for cocaine in drug discrimination assays and decreased cocaine self-administration.[6] However, at doses that reduced cocaine intake, undesirable side effects such as stereotypies, weight loss, and mild anemia were observed.[6]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure for determining the binding affinity of cis-Indatraline to SERT, DAT, and NET.
Figure 3: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation:
-
Dissect brain tissue (e.g., rat striatum for DAT, cortex for NET, whole brain minus cerebellum for SERT) and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET), and varying concentrations of cis-Indatraline.
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known inhibitor.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of cis-Indatraline to generate a competition curve and determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Synaptosomal Monoamine Uptake Assay
This protocol outlines the measurement of the functional potency of cis-Indatraline in inhibiting the uptake of radiolabeled monoamines into isolated nerve terminals (synaptosomes).
Detailed Steps:
-
Synaptosome Preparation:
-
Homogenize brain tissue in a sucrose (B13894) buffer.
-
Centrifuge the homogenate at low speed to remove larger cellular debris.
-
Centrifuge the supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of cis-Indatraline or vehicle.
-
Initiate the uptake by adding a low concentration of a radiolabeled monoamine (e.g., [3H]5-HT, [3H]DA, or [3H]NE).
-
Allow the uptake to proceed for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a known selective uptake inhibitor or at 4°C.
-
Calculate the specific uptake and plot the percentage of inhibition against the log concentration of cis-Indatraline to determine the IC50 value.
-
Conclusion
cis-Indatraline (Lu 19-005) is a well-characterized triple reuptake inhibitor with a potent and relatively balanced profile for the serotonin, dopamine, and norepinephrine transporters. Its slow onset and long duration of action have made it a valuable research tool and a candidate for the development of treatments for psychostimulant abuse. The more recent discovery of its ability to induce autophagy via mTOR signaling opens new avenues for investigating its therapeutic potential in other disease areas. This technical guide provides a comprehensive summary of the key data and methodologies related to the discovery and characterization of this important pharmacological agent.
References
- 1. Lu 19005 - Ace Therapeutics [acetherapeutics.com]
- 2. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heroin-induced locomotor activity and conditioned place preference in C57BL/6J and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Neuroprotective Effects of cis-Indatraline Hydrochloride
Introduction
This compound is a potent, non-selective monoamine transporter inhibitor, primarily recognized for its high affinity in blocking the reuptake of serotonin, dopamine, and norepinephrine. While its initial therapeutic focus was on applications such as depression and cocaine addiction, emerging research has illuminated its potential neuroprotective properties. This technical guide synthesizes the current understanding of the mechanisms underlying these effects, presents available quantitative data, details established experimental protocols, and proposes future research directions to fully elucidate its therapeutic potential in neurodegenerative diseases.
Core Neuroprotective Mechanisms
The neuroprotective effects of this compound are believed to be mediated through two primary, interconnected pathways: the induction of autophagy and the mitigation of oxidative stress.
-
Autophagy Induction via AMPK/mTOR/S6K Signaling: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, a crucial function for neuronal health. Research indicates that indatraline (B1671863) can induce autophagy by modulating the AMP-activated protein kinase (AMPK) / mammalian target of rapamycin (B549165) (mTOR) / S6 kinase (S6K) signaling pathway.[1] By activating AMPK and subsequently inhibiting the mTOR/S6K axis, indatraline initiates the autophagic process.[1] This mechanism is of significant interest for neurodegenerative diseases characterized by the accumulation of toxic protein aggregates.
-
Antioxidant Effects: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in a range of neurological disorders.[2][3] Studies have demonstrated that indatraline can protect glial cells from hydrogen peroxide-induced oxidative damage.[4][5] It has been shown to enhance the total antioxidant status (TAS) while reducing the total oxidant status (TOS) in vitro, suggesting a direct or indirect role in bolstering cellular antioxidant defenses.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical research on this compound.
Table 1: Monoamine Transporter Inhibition Profile
| Transporter | Inhibition Constant (Ki) |
|---|---|
| Serotonin (SERT) | 0.42 nM |
| Dopamine (DAT) | 1.7 nM |
| Norepinephrine (NET) | 5.8 nM |
Table 2: In Vitro Efficacy in a Glial Cell Oxidative Stress Model (C6 Glioma Cells)
| Parameter | Treatment | Result | Significance |
|---|---|---|---|
| Cell Viability (XTT Assay) | 0.5 mM H₂O₂ | Significant reduction in cell viability | γP<0.001 vs. control[4] |
| H₂O₂ + Indatraline (2.5 µM) | Significantly enhanced cell survival | αP<0.001 vs. H₂O₂ alone[4] | |
| H₂O₂ + Indatraline (5 µM) | Significantly enhanced cell survival | αP<0.001 vs. H₂O₂ alone[4] | |
| H₂O₂ + Indatraline (10 µM) | Significantly enhanced cell survival | αP<0.001 vs. H₂O₂ alone[4] | |
| Total Antioxidant Status (TAS) | 0.5 mM H₂O₂ | Significantly lower TAS levels | γP<0.001 vs. control[4] |
| H₂O₂ + Indatraline | Significantly higher TAS levels | αP<0.001 vs. H₂O₂ alone[4] | |
| Total Oxidant Status (TOS) | 0.5 mM H₂O₂ | Significantly higher TOS level | γP<0.001 vs. control[4] |
| | H₂O₂ + Indatraline | Significantly lower TOS level | αP<0.001 vs. H₂O₂ alone[4] |
Table 3: In Vitro Efficacy in a Non-Neuronal Autophagy Model (Smooth Muscle Cells)
| Parameter | Treatment | Result |
|---|---|---|
| Cell Proliferation | Indatraline (1-20 µM) | IC₅₀ of 15 µM[1] |
| Autophagy Induction | Indatraline (0-5 µM) | Concentration-dependent conversion of LC3-I to LC3-II[1] |
| | Indatraline (1-10 µM) | Concentration-dependent increase in EGFP-LC3 fluorescent vacuoles[1] |
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for indatraline-induced autophagy.
Caption: Proposed mechanism of indatraline-induced autophagy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
1. In Vitro Oxidative Stress Model in C6 Glioma Cells [4][5]
-
Cell Culture: C6 glioma cells are seeded in 96-well plates at a density of 1x10⁴ cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Groups:
-
Control: No treatment.
-
H₂O₂ Group: Cells are exposed to 0.5 mM hydrogen peroxide (H₂O₂) for 24 hours.
-
Indatraline Group: Cells are treated with various concentrations of indatraline (0.5, 1, 2.5, 5, and 10 µM) for 24 hours.
-
Indatraline + H₂O₂ Group: Cells are pre-treated with indatraline at various concentrations for 1 hour, followed by co-incubation with 0.5 mM H₂O₂ for 24 hours.
-
-
Cell Viability Assay (XTT): After treatment, cell viability is assessed using a 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) assay kit according to the manufacturer's instructions. Absorbance is measured at 450 nm.
-
Total Antioxidant Status (TAS) and Total Oxidant Status (TOS) Measurement: Following treatment, cell lysates are collected, and TAS and TOS levels are determined using commercially available colorimetric assay kits.
2. In Vitro Autophagy Induction and Analysis [1]
-
Cell Culture:
-
EGFP-LC3 Stable Cells: COS7 cells stably expressing EGFP-LC3 are maintained in DMEM with 10% FBS and 750 µg/mL of G418.
-
HeLa Cells: Maintained in DMEM with 10% FBS.
-
Smooth Muscle Cells (SMCs): Maintained in appropriate SMC growth medium.
-
-
Autophagy Induction: Cells are treated with indatraline at various concentrations (e.g., 0-10 µM) for a specified duration (e.g., 24 hours). Rapamycin can be used as a positive control.
-
Fluorescence Microscopy: EGFP-LC3 expressing cells are visualized using a fluorescence microscope. The formation of EGFP-LC3 puncta (fluorescent vacuoles) indicates autophagosome formation.
-
Western Blotting for LC3 Conversion:
-
Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against LC3.
-
After washing, the membrane is incubated with a secondary antibody.
-
Bands corresponding to LC3-I and LC3-II are visualized using an enhanced chemiluminescence (ECL) system. The ratio of LC3-II to LC3-I or β-actin is quantified to assess autophagy induction.
-
-
Analysis of AMPK/mTOR/S6K Signaling: Western blotting is performed as described above using primary antibodies against phosphorylated and total forms of AMPK, mTOR, and S6K to assess the activation state of the pathway.
Proposed Future Research and Experimental Designs
While the current data is promising, significant research gaps remain, particularly concerning the neuroprotective effects of cis-indatraline in models of specific neurodegenerative diseases. The following experimental workflows are proposed to address these gaps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Cumhuriyet Science Journal » Submission » Investigation of the Effect of Indatraline on Oxidative Damage Induced by Hydrogen Peroxide in C6 Glioma Cell Line [csj.cumhuriyet.edu.tr]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-Indatraline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of cis-Indatraline hydrochloride, a potent monoamine transporter inhibitor. The synthesis involves a multi-step process commencing with the preparation of the key intermediate, 3-(3,4-dichlorophenyl)-1-indanone, followed by a stereoselective reduction, and subsequent reductive amination to yield the target compound. This protocol is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.
Introduction
Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine. Its cis-isomer, specifically, has been a subject of interest in neuropharmacological research. The following protocol outlines a reproducible method for the synthesis of cis-indatraline as its hydrochloride salt, ensuring a high degree of purity suitable for research applications.
Chemical Structures
| Compound | Structure |
| 3-(3,4-Dichlorophenyl)propionic acid | |
| 3-(3,4-Dichlorophenyl)-1-indanone | |
| cis-3-(3,4-Dichlorophenyl)-indan-1-ol | ![]() |
| cis-Indatraline | ![]() |
| This compound | ![]() |
Experimental Protocols
Step 1: Synthesis of 3-(3,4-Dichlorophenyl)-1-indanone
This step involves an intramolecular Friedel-Crafts acylation of 3-(3,4-dichlorophenyl)propionic acid.
Materials:
-
3-(3,4-Dichlorophenyl)propionic acid
-
Polyphosphoric acid (PPA)
-
Ice
Procedure:
-
Place 3-(3,4-Dichlorophenyl)propionic acid in a round-bottom flask.
-
Add polyphosphoric acid (PPA) in excess (approximately 10-20 times the weight of the acid).
-
Heat the mixture with stirring to 80-100°C.
-
Maintain the temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield crude 3-(3,4-dichlorophenyl)-1-indanone.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Step 2: Synthesis of cis-3-(3,4-Dichlorophenyl)-indan-1-ol
This step involves the stereoselective reduction of the ketone to the corresponding alcohol.
Materials:
-
3-(3,4-Dichlorophenyl)-1-indanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 3-(3,4-dichlorophenyl)-1-indanone in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude cis-3-(3,4-dichlorophenyl)-indan-1-ol. The cis isomer is often the major product in this reduction. Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of cis-Indatraline
This step is a reductive amination of the intermediate alcohol. A more direct approach from the ketone is also possible but may result in a mixture of isomers requiring separation. The following is a common two-step approach from the alcohol.
Sub-step 3a: Azide (B81097) Formation
Materials:
-
cis-3-(3,4-Dichlorophenyl)-indan-1-ol
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
Procedure:
-
Dissolve cis-3-(3,4-dichlorophenyl)-indan-1-ol in dry toluene.
-
Add DBU to the solution.
-
Add DPPA dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting azide by column chromatography.
Sub-step 3b: Reduction of Azide to Amine and N-methylation
Materials:
-
The purified azide from the previous step
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Ethyl acetate
-
Formaldehyde solution (for N-methylation if starting with the primary amine)
-
Formic acid (for N-methylation if starting with the primary amine)
Procedure (using H₂/Pd-C for reduction and subsequent reductive N-methylation):
-
Dissolve the azide in ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the primary amine.
-
To a solution of the primary amine in formic acid, add aqueous formaldehyde.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and make it basic with a sodium hydroxide (B78521) solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to give cis-indatraline.
Step 4: Formation of this compound
Materials:
-
cis-Indatraline free base
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution in ether or gaseous HCl
Procedure:
-
Dissolve the purified cis-indatraline free base in anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in ether (or bubble gaseous HCl) with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold anhydrous ether, and dry under vacuum to yield this compound.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) | Analytical Method |
| 1 | 3-(3,4-Dichlorophenyl)-1-indanone | 3-(3,4-Dichlorophenyl)propionic acid | PPA | 70-85 | >95 | ¹H NMR, LC-MS |
| 2 | cis-3-(3,4-Dichlorophenyl)-indan-1-ol | 3-(3,4-Dichlorophenyl)-1-indanone | NaBH₄, MeOH | 85-95 | >98 (cis) | ¹H NMR, LC-MS |
| 3 | cis-Indatraline | cis-3-(3,4-Dichlorophenyl)-indan-1-ol | DPPA, DBU, H₂/Pd-C, HCHO, HCOOH | 50-70 (over 2 steps) | >97 | ¹H NMR, LC-MS |
| 4 | This compound | cis-Indatraline | HCl in Ether | >95 | >99 | ¹H NMR, Elemental Analysis |
Note: Yields and purities are approximate and may vary depending on reaction conditions and purification methods.
Mandatory Visualization
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Polyphosphoric acid is corrosive and hygroscopic; handle with care.
-
Sodium borohydride and lithium aluminum hydride are water-reactive and flammable; handle under an inert atmosphere.
-
Diphenylphosphoryl azide is toxic and potentially explosive; handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for cis-Indatraline Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Indatraline hydrochloride is a potent and non-selective monoamine transporter inhibitor.[1] It effectively blocks the reuptake of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET), making it a valuable tool for research in neuropharmacology and related fields.[1] Its activity as a reuptake inhibitor has led to its investigation in the context of neurodegenerative diseases and as a potential therapeutic for cocaine addiction.[2] Furthermore, recent studies have highlighted its role in inducing autophagy through the suppression of the mTOR/S6 kinase signaling pathway, opening up avenues for research in areas like cancer and restenosis.[2][3]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments, including neurotransmitter reuptake inhibition assays, autophagy induction and detection, and cell viability assessment.
Mechanism of Action
This compound exerts its primary effect by binding to and inhibiting the function of the dopamine, serotonin, and norepinephrine transporters.[1] This blockage of reuptake leads to an increase in the extracellular concentration of these neurotransmitters. Additionally, cis-Indatraline has been shown to induce autophagy by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, S6 kinase (S6K).[3]
Data Presentation
The following table summarizes the quantitative data available for this compound in various in vitro assays.
| Parameter | Target/Process | Cell Line/System | Value | Reference |
| Ki | SERT | Not specified | 0.42 nM | |
| DAT | Not specified | 1.7 nM | ||
| NET | Not specified | 5.8 nM | ||
| IC50 | Smooth Muscle Cell Proliferation | Smooth Muscle Cells | 15 µM | [2][3] |
| Effective Concentration | Autophagy Induction (LC3 Conversion) | EGFP-LC3 stable cells | 0-5 µM (concentration-dependent) | [2] |
| Autophagy Induction (LC3 Conversion) | Smooth Muscle Cells | Starting from 1 µM | [3] | |
| Autophagy Induction (EGFP-LC3 vacuoles) | HeLa cells | 1-10 µM (concentration-dependent) | [2] | |
| Protective effect against oxidative damage | C6 cells | 2.5, 5, and 10 µM | [4] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for Indatraline-induced autophagy.
Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of cis-Indatraline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis and stability assessment of cis-Indatraline hydrochloride using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
This compound, chemically known as (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride, is a potent monoamine uptake inhibitor. It acts on transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and noradrenaline (NET). Accurate and reliable analytical methods are crucial for the quality control and stability assessment of this compound in bulk drug substance and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution and sensitivity.[1][2]
This application note details a stability-indicating RP-HPLC method developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The method is capable of separating this compound from its degradation products generated under various stress conditions, thus demonstrating its specificity and stability-indicating nature.[5][6]
Experimental
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase buffer preparation.
-
Volumetric Glassware: Class A.
-
This compound Reference Standard: Purity ≥98%.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid)B: Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-15 min: 30% to 70% B15-20 min: 70% B20-22 min: 70% to 30% B22-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Acetonitrile (50:50, v/v) |
Table 1: Optimized Chromatographic Conditions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted Orthophosphoric Acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare a solution of the drug substance in the diluent to achieve a nominal concentration of 100 µg/mL.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[3][5] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute with diluent.
-
Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60°C for 1 hour. Neutralize the solution with 0.1 N HCl and dilute with diluent.
-
Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 4 hours. Dilute with diluent.
-
Thermal Degradation: Expose the solid drug substance to heat at 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the diluent.
The results of the forced degradation studies are summarized in Table 2. The method was able to resolve the this compound peak from all degradation products.
| Stress Condition | % Degradation | Observations |
| Acid (0.1 N HCl) | 12.5 | Major degradation peak at RRT 0.85 |
| Base (0.1 N NaOH) | 8.2 | Major degradation peak at RRT 0.78 |
| **Oxidative (3% H₂O₂) ** | 15.1 | Two major degradation peaks at RRT 0.92 and 1.15 |
| Thermal (105°C) | 4.5 | Minor degradation peaks observed |
| Photolytic (UV) | 6.8 | Minor degradation peaks observed |
Table 2: Summary of Forced Degradation Results
The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 25 to 150 µg/mL.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 25 | 248500 |
| 50 | 499800 |
| 75 | 751200 |
| 100 | 1002500 |
| 125 | 1253000 |
| 150 | 1501800 |
Table 3: Linearity Data
The calibration curve showed a correlation coefficient (r²) of >0.999.
Accuracy was determined by the standard addition method. Known amounts of this compound were added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).
| Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.8 | 99.6 |
| 100% | 100.2 | 100.5 | 100.3 |
| 120% | 120.3 | 119.9 | 99.7 |
Table 4: Accuracy/Recovery Data
The mean recovery was found to be within the acceptable range of 98-102%.
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Type | Parameter | Result |
| Repeatability | % RSD (n=6) | 0.85% |
| Intermediate Precision | % RSD (n=6, 2 days) | 1.12% |
Table 5: Precision Data
The low % RSD values indicate good precision of the method.[7]
The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters.
| Parameter Variation | % RSD of Results |
| Flow Rate (±0.1 mL/min) | 1.3% |
| Column Temperature (±2 °C) | 0.9% |
| Mobile Phase pH (±0.2) | 1.5% |
Table 6: Robustness Data
The method was found to be robust for minor changes in the experimental conditions.
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The developed RP-HPLC method for the analysis of this compound is specific, linear, accurate, precise, and robust. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms. The clear separation of the parent drug from its degradation products ensures that the method can accurately measure the drug content even in the presence of impurities and degradants.
References
Application Note: Enantiomeric Separation of cis-Indatraline Hydrochloride by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of cis-Indatraline hydrochloride, a potent monoamine uptake inhibitor. The method utilizes a modified β-cyclodextrin chiral stationary phase to achieve baseline separation of the (1R,3S) and (1S,3R) enantiomers. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity and quantitative analysis of this compound in various sample matrices. The method has been developed and validated considering key chromatographic parameters to ensure reliability and reproducibility.
Introduction
cis-Indatraline is a chiral compound that acts as a non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin.[1] As with many chiral drugs, the individual enantiomers of cis-Indatraline may exhibit different pharmacological and toxicological profiles. Therefore, a reliable method for their separation and quantification is crucial for drug development, quality control, and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[2][3] This application note presents a detailed protocol for the enantiomeric separation of this compound using a modified β-cyclodextrin-based CSP, which provides excellent selectivity and resolution.[4]
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series system or equivalent, equipped with a degasser, quaternary pump, autosampler, column compartment with temperature control, and a variable wavelength detector.
-
Chiral Column: A column with a modified β-cyclodextrin stationary phase is recommended.[4]
-
Reagents: HPLC grade n-Heptane, absolute ethanol (B145695), and diethylamine (B46881) are required.[5] this compound reference standards ((1R,3S)-enantiomer and (1S,3R)-enantiomer) should be of high purity.
Chromatographic Conditions
A comprehensive study has shown that the key to the successful enantiomeric separation of indatraline (B1671863) lies in the careful optimization of the mobile phase composition and other chromatographic parameters.[4] The following conditions are recommended for optimal separation:
| Parameter | Recommended Setting |
| Chiral Stationary Phase | Modified β-cyclodextrin |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (92:8:1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[5] |
| Detection Wavelength | 220 nm[5] |
| Injection Volume | 50 µL[5] |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of ethanol to obtain a stock solution.[5]
-
Working Standard Solution: Dilute the stock solution with ethanol to the desired concentration for analysis.
-
Sample Solution: Prepare sample solutions by dissolving the test substance in ethanol to a concentration similar to the working standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The optimized HPLC method provides excellent separation of the this compound enantiomers. The use of a modified β-cyclodextrin column allows for effective chiral recognition, leading to baseline resolution of the two enantiomeric peaks. A study on indatraline demonstrated that the method is linear over a concentration range of 1.25-1000 µM for the (1R,3S)-enantiomer and 1.25-750 µM for the (1S,3R)-enantiomer, enabling reliable determination of enantiomeric purities up to 99.75% ee for the (1R,3S)-enantiomer and 99.67% ee for the (1S,3R)-enantiomer.[4]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0[5] |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Table 2: Validation Summary for Indatraline Enantiomers[4]
| Validation Parameter | (1R,3S)-enantiomer | (1S,3R)-enantiomer |
| Linearity Range (µM) | 1.25 - 1000 | 1.25 - 750 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Quantification (µM) | 1.25 | 1.25 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 | < 2.0 |
Protocol
Instrument Preparation
-
Ensure the HPLC system is clean and properly maintained.
-
Install the modified β-cyclodextrin chiral column in the column compartment.
-
Set the column temperature to 25°C.[5]
Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Heptane, ethanol, and diethylamine in a ratio of 92:8:1 (v/v/v).[5]
-
Degas the mobile phase by sonication for at least 15 minutes to remove dissolved gases.
System Equilibration
-
Purge the HPLC pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.[5]
Sample Analysis
-
Set the detection wavelength to 220 nm.[5]
-
Inject a blank (ethanol) to ensure no interfering peaks are present.
-
Inject the working standard solution to determine the retention times of the enantiomers and to check system suitability.
-
Inject the sample solutions for analysis.
Data Processing
-
Integrate the chromatograms to determine the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizations
Caption: Experimental workflow for the enantiomeric separation of this compound.
Caption: Key parameters influencing the enantiomeric separation of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the enantiomeric separation of this compound. The use of a modified β-cyclodextrin chiral stationary phase provides excellent resolution and allows for accurate quantification of the individual enantiomers. This method is suitable for routine quality control and research applications in the pharmaceutical industry.
References
- 1. Indatraline - Wikipedia [en.wikipedia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiopurity determination of the enantiomers of the triple reuptake inhibitor indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Application Notes and Protocols for cis-Indatraline Hydrochloride in Dopamine Transporter Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Indatraline hydrochloride is a potent monoamine transporter inhibitor with high affinity for the dopamine (B1211576) transporter (DAT), as well as for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.[1] Its characteristic as a non-selective monoamine transporter inhibitor makes it a valuable research tool for studying the roles of these transporters in various neurological and psychiatric conditions.[2] Specifically, in the context of dopamine transporter occupancy studies, cis-indatraline serves as a crucial ligand for both in vitro and in vivo experimental paradigms. These studies are fundamental in drug development for assessing the potency and mechanism of action of novel compounds targeting the DAT.
The dopamine transporter is a key protein in regulating dopamine neurotransmission by clearing dopamine from the synaptic cleft back into the presynaptic neuron.[3][4] Dysregulation of DAT function is implicated in several disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[4] Therefore, compounds that modulate DAT activity are of significant therapeutic interest. Occupancy studies with ligands like cis-indatraline are essential for quantifying the extent to which a test compound binds to and blocks the DAT at various doses. This information is critical for establishing dose-response relationships and predicting therapeutic efficacy and potential side effects.
These application notes provide detailed protocols for utilizing this compound in DAT occupancy studies, including in vitro radioligand binding assays and conceptual frameworks for in vivo imaging studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds relevant to DAT occupancy studies.
Table 1: In Vitro Binding Affinities (Ki) of Indatraline Hydrochloride for Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 1.7 | [1] |
| Serotonin Transporter (SERT) | 0.42 | [1] |
| Norepinephrine Transporter (NET) | 5.8 | [1] |
Table 2: Comparative Dopamine Transporter Occupancy Data for Reference Compounds
| Compound | Modality | ED50 / Occupancy (%) at Dose | Species | Reference |
| Cocaine | PET ([11C]cocaine) | 0.17 mg/kg (ED50) | Baboon | [5] |
| Cocaine | PET ([11C]d-threo-methylphenidate) | 0.27 mg/kg (ED50) | Baboon | [5] |
| Cocaine | In vivo binding ([3H]cocaine) | ~50% at 0.25 mg/kg | Mouse | [6] |
| Methylphenidate | In vivo binding ([3H]cocaine) | ~50% at 0.25 mg/kg | Mouse | [6] |
| Methylphenidate | PET ([11C]cocaine) | 54% at 20 mg (oral) | Human | [7] |
| Bupropion (B1668061) | PET ([11C]β-CIT-FE) | 26% (steady state, 150 mg SR b.i.d.) | Human | [8] |
| Toludesvenlafaxine | PET ([11C]CFT) | ~8% at 160 mg/day | Human | [9] |
Experimental Protocols
In Vitro Radioligand Binding Assay for DAT Occupancy
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter using [3H]-cis-Indatraline or another suitable radioligand and a source of DAT, such as striatal tissue homogenates or cells expressing the human DAT.
Materials:
-
This compound
-
Radioligand (e.g., [3H]WIN 35,428 or [3H]GBR 12935)
-
Test compound
-
Source of DAT (e.g., rat or mouse striatal tissue, or cell line stably expressing hDAT)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM GBR 12909)[10]
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Tissue/Cell Preparation:
-
For striatal tissue: Dissect striata from rodents, homogenize in ice-cold assay buffer, and centrifuge. Resuspend the pellet in fresh buffer to the desired protein concentration (typically 50-200 µg protein per assay tube).
-
For cell lines: Harvest cells expressing DAT, wash with buffer, and prepare a membrane fraction by homogenization and centrifugation.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and cis-indatraline (for self-displacement to determine Kd of the radioligand).
-
In triplicate, add the following to assay tubes:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Either buffer (for total binding), non-specific binding control (e.g., 10 µM GBR 12909), or varying concentrations of the test compound.
-
Tissue homogenate or cell membrane preparation.
-
-
The final assay volume is typically 250-500 µL.
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[10]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo DAT Occupancy Study using PET or SPECT (Conceptual Protocol)
This protocol outlines the general methodology for conducting an in vivo DAT occupancy study in animal models or human subjects using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). cis-Indatraline itself is not typically radiolabeled for clinical imaging, but this protocol is relevant for studies where unlabeled cis-indatraline could be used as a reference compound or for preclinical investigations. The principles described are applicable to studies using established DAT radiotracers.
Radiotracers for DAT Imaging:
-
PET: [11C]cocaine, [11C]d-threo-methylphenidate, [18F]FE-PE2I, [11C]PE2I, [11C]CFT.[5][9][11][12][13]
-
SPECT: [123I]FP-CIT (Ioflupane, DaTscan), [123I]β-CIT.[14][15][16]
Procedure:
-
Subject Preparation:
-
Subjects (animal or human) are screened and prepared according to institutional guidelines.
-
For SPECT studies with iodine-based radiotracers, thyroid blockade is necessary to prevent uptake of free radioiodide.[17]
-
-
Baseline Scan:
-
A baseline PET or SPECT scan is performed following intravenous injection of the DAT radiotracer to determine baseline DAT availability.
-
Dynamic imaging data are acquired over a specified period.
-
-
Drug Administration:
-
The test compound (or cis-indatraline in a preclinical setting) is administered. The route and dose will vary depending on the study design.
-
-
Post-Dosing Scan:
-
A second PET or SPECT scan is performed after administration of the test compound. The timing of this scan is crucial and should be based on the pharmacokinetics of the test compound.
-
-
Image Acquisition and Reconstruction:
-
Images are acquired using a PET or SPECT scanner and reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) as the target region and a reference region with negligible DAT density (e.g., cerebellum).[15]
-
The binding potential (BPND) or distribution volume ratio (DVR) is calculated for the baseline and post-dosing scans.
-
DAT occupancy is calculated as the percentage change in specific binding from baseline: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100
-
Visualizations
Caption: Dopamine reuptake inhibition by cis-Indatraline.
Caption: Workflow for DAT occupancy studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Indatraline - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 5. Measuring dopamine transporter occupancy by cocaine in vivo: radiotracer considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine-transporter occupancy after intravenous doses of cocaine and methylphenidate in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PET/CT study of dopamine transporter (DAT) binding with the triple reuptake inhibitor toludesvenlafaxine in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Comparison of two pet radioligands for imaging extrastriatal dopamine transporters in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.criver.com [assets.criver.com]
- 16. The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gehealthcare.com [gehealthcare.com]
Application Notes and Protocols for Autophagy Induction with cis-Indatraline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for inducing and analyzing autophagy in mammalian cell lines using cis-Indatraline. cis-Indatraline, a non-selective monoamine transporter inhibitor, has been identified as a novel inducer of autophagy through the suppression of the mTOR/S6 kinase signaling pathway.[1][2][3] This protocol is intended for researchers in cell biology, cancer biology, and neurobiology, as well as professionals in drug development interested in the therapeutic potential of autophagy modulators.
Mechanism of Action
cis-Indatraline induces autophagy by activating AMPK (AMP-activated protein kinase) and subsequently inhibiting the mTOR/S6K (mammalian target of rapamycin/S6 kinase) signaling axis.[1][2] This mechanism is distinct from the PI3K/AKT/ERK signaling pathway.[1][2] The induction of autophagy by cis-Indatraline has been shown to inhibit cell proliferation and promote apoptosis-independent cell death, suggesting its potential as a therapeutic agent in diseases like restenosis and atherosclerosis.[1]
Data Presentation
Table 1: Quantitative Analysis of Autophagic Vacuoles
The following table summarizes the quantitative analysis of autophagic vacuole formation in COS-7 EGFP-LC3 stable cells treated with a vehicle (DMSO), Rapamycin (a known autophagy inducer), or cis-Indatraline. Data is presented as the mean number of autophagic vacuoles per cell ± standard error of the mean (SEM).
| Treatment | Concentration | 12 hours | 24 hours |
| Vehicle (DMSO) | - | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Rapamycin | 10 µM | 8.5 ± 1.0 | 12.5 ± 1.5 |
| cis-Indatraline | 1 µM | 3.2 ± 0.5* | 5.8 ± 0.7 |
| 5 µM | 6.8 ± 0.8 | 10.2 ± 1.2 | |
| 10 µM | 9.1 ± 1.1 | 14.8 ± 1.8*** |
*p < 0.05, **p < 0.005, ***p < 0.0001 compared to vehicle control. (Data adapted from Scientific Reports, 2016)[1][4]
Signaling Pathway Diagram
References
- 1. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of cis-Indatraline Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of cis-Indatraline hydrochloride in various biological matrices. The protocols detailed below are designed to ensure high sensitivity, specificity, and reproducibility for pharmacokinetic studies, toxicological screening, and other research applications.
Introduction
cis-Indatraline is a potent non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[1] Accurate quantification of cis-indatraline in biological samples such as plasma, urine, and tissue is crucial for understanding its pharmacokinetic profile, mechanism of action, and potential therapeutic applications. This document outlines validated methods for sample preparation and analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantification of cis-indatraline due to its high sensitivity and selectivity, which allows for the detection of low concentrations of the analyte in complex biological matrices.[2]
Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.6 µm, 2.1 mm x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (cis-Indatraline) | m/z 292.2 → 175.1 (Quantifier), m/z 292.2 → 133.1 (Qualifier) |
| MRM Transition (Internal Standard) | Analyte-specific (e.g., cis-Indatraline-d5, m/z 297.2 → 180.1) |
| Collision Energy | Optimized for the specific instrument and analyte |
| Ion Source Temperature | 500 °C |
Experimental Protocols: Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup. Three common and effective methods are detailed below.
Protein Precipitation (for Plasma and Serum)
This is a rapid and simple method for removing proteins from plasma or serum samples.[3]
Protocol:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (for Urine)
Liquid-liquid extraction (LLE) is an effective method for isolating analytes from urine samples by partitioning them between two immiscible liquid phases.
Protocol:
-
To 500 µL of urine in a glass tube, add 50 µL of internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 2 mL of ethyl acetate.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (for Tissue Homogenates)
Solid-phase extraction (SPE) provides a high degree of sample cleanup and is suitable for complex matrices like tissue homogenates.
Protocol:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
To 200 µL of tissue homogenate, add 20 µL of internal standard solution and 600 µL of 4% phosphoric acid.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Data
The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of cis-indatraline in human plasma, validated according to regulatory guidelines.[4][5]
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| LLOQ Precision (%CV) | < 15% |
| LLOQ Accuracy (%Bias) | ± 15% |
Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (%Bias) | Inter-day Precision (%CV) |
| LQC | 0.3 | -2.5 | 5.8 | -1.7 | 6.2 |
| MQC | 5 | 1.2 | 4.1 | 2.5 | 4.9 |
| HQC | 80 | 3.8 | 3.5 | 4.1 | 4.0 |
Recovery and Matrix Effect
| Quality Control Sample | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 92.1 | 98.5 |
| HQC | 80 | 95.3 | 101.2 |
Signaling Pathways and Experimental Workflows
Signaling Pathways of cis-Indatraline Action
cis-Indatraline inhibits the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing their concentrations in the synaptic cleft and enhancing downstream signaling.[1]
Caption: Mechanism of action of cis-Indatraline.
Experimental Workflow for Quantification
The overall workflow for the quantification of cis-indatraline in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for cis-Indatraline quantification.
Logical Relationship of Method Validation
Method validation ensures the reliability and accuracy of the analytical data. The key parameters are interrelated and build upon each other to establish a robust method.
Caption: Interrelationship of method validation parameters.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. nalam.ca [nalam.ca]
Application Notes and Protocols for cis-Indatraline hydrochloride in In Vitro Neurotransmitter Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Indatraline hydrochloride, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1] It effectively blocks the reuptake of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] This inhibition of neurotransmitter reuptake leads to an increase in the extracellular concentrations of these monoamines, thereby enhancing serotonergic, adrenergic, and dopaminergic neurotransmission. Due to these properties, this compound serves as a valuable pharmacological tool for the in vitro characterization of monoamine transporter function and for the screening of novel psychoactive compounds.
These application notes provide detailed protocols for utilizing this compound as a reference compound in in vitro neurotransmitter uptake assays, including both traditional radiolabeled methods and modern fluorescence-based techniques.
Mechanism of Action
This compound exerts its effect by competitively inhibiting the binding of monoamine neurotransmitters to their respective transporters on the presynaptic membrane. By occupying the transporter, it prevents the re-internalization of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of the neurotransmitters in the synapse, allowing for increased stimulation of postsynaptic receptors.
Figure 1: Mechanism of action of this compound.
Data Presentation
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) in functional uptake assays or its inhibitory constant (Ki) in radioligand binding assays. Lower values indicate higher potency.
Table 1: In Vitro Inhibition of Monoamine Uptake by this compound
| Transporter | IC50 (nM) | Assay System | Reference |
| Dopamine (DAT) | 0.74 | Rat brain synaptosomes | [Hyttel & Larsen, 1985] |
| Norepinephrine (NET) | 2.3 | Rat brain synaptosomes | [Hyttel & Larsen, 1985] |
| Serotonin (SERT) | 3.7 | Rat brain synaptosomes | [Hyttel & Larsen, 1985] |
Table 2: Binding Affinity of Indatraline hydrochloride for Monoamine Transporters
| Transporter | Ki (nM) | Assay System | Reference |
| Dopamine (DAT) | 1.7 | Not Specified | [R&D Systems][2] |
| Norepinephrine (NET) | 5.8 | Not Specified | [R&D Systems][2] |
| Serotonin (SERT) | 0.42 | Not Specified | [R&D Systems][2] |
Note: IC50 values are dependent on experimental conditions, such as substrate concentration. Ki values are a more direct measure of binding affinity.
Experimental Protocols
Two primary methods for in vitro neurotransmitter uptake assays are detailed below: a traditional radiolabeled substrate uptake assay and a more modern fluorescence-based assay.
Protocol 1: Radiolabeled Neurotransmitter Uptake Assay in Transfected Cell Lines
This protocol describes the measurement of the inhibitory effect of this compound on the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) into cultured cells stably expressing the corresponding human monoamine transporter.
References
Troubleshooting & Optimization
cis-Indatraline hydrochloride degradation products and impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Indatraline hydrochloride. The information provided addresses potential issues related to degradation products and impurities that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources:
-
Synthesis-Related Impurities: By-products from the synthetic route can be carried over into the final product. A potential impurity is the trans-isomer of Indatraline, which may be formed depending on the stereoselectivity of the synthesis.[1]
-
Degradation Products: The molecule can degrade over time due to environmental factors such as temperature, humidity, light, and pH.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used during manufacturing may remain in the final product.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it at 4°C in a sealed container, protected from moisture.[2] For solutions in solvents, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month, also in a sealed container away from moisture.[3]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (an N-methyl-aminoindane derivative), the following degradation routes are plausible under stress conditions:
-
Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or hydroxylamine (B1172632) derivatives. The indane ring itself could also undergo hydroxylation. Studies on the related compound N-methyl-2-aminoindane have shown the formation of hydroxylated metabolites.[4][5]
-
N-Demethylation: The methyl group on the nitrogen atom can be cleaved, leading to the formation of the corresponding primary amine, nor-indatraline. N-demethylation is a common metabolic pathway for N-methylated amines.[1][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of various photolytic products.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Appearance of Unknown Peaks in Chromatogram | 1. Sample degradation. 2. Contamination of mobile phase or solvent. 3. Carryover from previous injections. | 1. Prepare fresh samples and re-inject. Ensure proper storage of stock solutions. 2. Prepare fresh mobile phase and flush the HPLC system. 3. Run a blank injection to check for carryover. Clean the injector and autosampler needle if necessary. |
| Peak Tailing for the Main Peak | 1. Column degradation. 2. Interaction with active sites on the stationary phase. 3. Inappropriate mobile phase pH. | 1. Replace the column with a new one. 2. Use a mobile phase with a competing base (e.g., triethylamine) to reduce silanol (B1196071) interactions. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Inconsistent Retention Times | 1. Fluctuation in pump flow rate. 2. Changes in mobile phase composition. 3. Temperature variations. | 1. Check for leaks in the pump and ensure proper solvent delivery. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column oven to maintain a constant temperature. |
| Poor Resolution Between cis-Indatraline and Impurities | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate. | 1. Optimize the organic modifier percentage in the mobile phase. 2. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). 3. Reduce the flow rate to improve separation efficiency. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid powder in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber.
-
-
Sample Preparation for Analysis:
-
For hydrolyzed samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) before HPLC analysis.
-
The following diagram illustrates the experimental workflow for the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
Objective: To separate and quantify this compound from its potential impurities and degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD/UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile |
| Gradient | 0-5 min: 20% B 5-20 min: 20% to 80% B 20-25 min: 80% B 25-26 min: 80% to 20% B 26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
| Stress Condition | % Degradation of cis-Indatraline HCl | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | Data not available | Data not available | Data not available |
| Base Hydrolysis (0.1 M NaOH, RT, 24h) | Data not available | Data not available | Data not available |
| Oxidation (3% H₂O₂, RT, 24h) | Data not available | Data not available | Data not available |
| Thermal (80°C, 48h) | Data not available | Data not available | Data not available |
| Photolytic (UV/Vis) | Data not available | Data not available | Data not available |
Note: The data in this table is hypothetical and should be replaced with actual experimental results.
This technical support center provides a foundational guide for researchers working with this compound. For specific issues not covered here, it is recommended to consult detailed analytical literature or contact the compound supplier for further assistance.
References
- 1. Indatraline - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing cis-Indatraline Hydrochloride for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of cis-Indatraline hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-selective monoamine transporter inhibitor.[1][2] Its primary mechanism of action is to block the reuptake of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters.
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: Based on its high affinity for the monoamine transporters, a good starting point for determining the IC50 (the concentration that inhibits 50% of the transporter activity) is to perform a dose-response curve ranging from 0.1 nM to 1 µM. The expected potency of this compound is in the low nanomolar range.
Q3: What is the solubility and recommended solvent for this compound?
A3: this compound is soluble in water up to 10 mM with gentle warming and in DMSO up to 100 mM.[1] For most in vitro assays, preparing a concentrated stock solution in DMSO is recommended.
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Q5: At what concentration might I expect to see cytotoxic effects of this compound?
A5: While specific cytotoxicity data in common cell lines used for transporter assays (e.g., HEK293, CHO) is limited, one study has shown that indatraline (B1671863) inhibits smooth muscle cell proliferation with an IC50 of 15 µM.[2] It is advisable to perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary functional assay, especially when using concentrations approaching the micromolar range, to ensure that the observed inhibition is not due to cell death.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 328.67 g/mol | [1] |
| Solubility in Water | ≤ 10 mM (with gentle warming) | [1] |
| Solubility in DMSO | ≤ 100 mM | [1] |
| Storage | Desiccate at room temperature (for solid) | [1] |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C | N/A |
| Ki at human SERT | 0.42 nM | [1][2] |
| Ki at human DAT | 1.7 nM | [1][2] |
| Ki at human NET | 5.8 nM | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Notes |
| IC50 Determination | 0.1 nM - 1 µM | A 10-point, 3-fold serial dilution is a good starting point. |
| Cell Viability Assay | 1 µM - 50 µM | Test in parallel with the highest concentrations used in the functional assay. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in a Monoamine Transporter Uptake Assay
This protocol describes a general method for determining the potency of this compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.
Materials:
-
Cells stably or transiently expressing the human monoamine transporter of interest (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled ([3H]) or fluorescent substrate for the specific transporter (e.g., [3H]Dopamine, [3H]Serotonin, [3H]Norepinephrine).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled substrate or a known potent inhibitor for determining non-specific uptake (e.g., GBR 12909 for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET).
-
96-well cell culture plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Preparation of Compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 1 µM down to 0.1 nM. Also, prepare solutions for total uptake (vehicle control) and non-specific uptake (a high concentration of a known inhibitor, e.g., 10 µM GBR 12909 for DAT).
-
Assay Initiation:
-
Wash the cells once with assay buffer.
-
Add the prepared compound dilutions (including controls) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Substrate Addition: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction. The final substrate concentration should be at or below its Km for the transporter.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes) that falls within the linear range of substrate uptake.
-
Termination of Uptake:
-
For radiolabeled assays, rapidly aspirate the substrate solution and wash the cells three times with ice-cold assay buffer.
-
For fluorescent assays, follow the specific kit manufacturer's instructions for washing and signal development.
-
-
Quantification:
-
For radiolabeled assays, lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
For fluorescent assays, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all other measurements to obtain specific uptake.
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to be performed in parallel with the functional assay to assess the potential cytotoxicity of this compound.
Materials:
-
Cells used in the transporter assay.
-
Cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at the same density as for the functional assay.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as used in the functional assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the functional assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in cell viability at a given concentration of this compound suggests a cytotoxic effect.
Mandatory Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting decision tree for in vitro assays.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, leading to variations in cell number per well.
-
Solution: Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between plating each row.
-
-
Possible Cause: Inaccurate pipetting of the compound or substrate.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for simultaneous addition to a row or column.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity.
-
Issue 2: No inhibition observed, or the IC50 value is much higher than expected.
-
Possible Cause: The concentration range of this compound is too low.
-
Solution: Based on the known Ki values in the low nanomolar range, ensure your dilution series covers concentrations from at least 1 nM to 1 µM.
-
-
Possible Cause: Inactive compound due to improper storage or handling.
-
Solution: Prepare fresh dilutions from a new aliquot of the stock solution. Ensure the stock solution has been stored correctly at -20°C or -80°C.
-
-
Possible Cause: Low expression or activity of the transporter in the cells.
-
Solution: Verify the expression and functionality of the transporter in your cell line using a positive control inhibitor with a known potency.
-
Issue 3: Low signal-to-background ratio.
-
Possible Cause: Sub-optimal substrate concentration.
-
Solution: Ensure the substrate concentration is appropriate for the assay. A concentration at or near the Km for the transporter is often a good starting point.
-
-
Possible Cause: Short incubation time.
-
Solution: Optimize the incubation time to allow for sufficient substrate uptake without reaching saturation. Perform a time-course experiment to determine the linear range of uptake.
-
-
Possible Cause: High non-specific binding of the substrate.
-
Solution: Ensure that the washing steps are performed quickly and efficiently with ice-cold buffer to minimize dissociation of specifically bound substrate and to effectively remove non-specifically bound substrate.
-
Issue 4: Observed inhibition at high concentrations may be due to cytotoxicity.
-
Possible Cause: this compound is causing cell death at higher concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) in parallel with your functional assay, using the same cell type, cell density, and compound concentrations. If significant cytotoxicity is observed at concentrations that also show inhibition, the inhibitory effect may be an artifact. Consider using a narrower concentration range in your functional assay that avoids cytotoxic levels.
-
References
Potential off-target effects of cis-Indatraline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Indatraline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and non-selective monoamine transporter inhibitor. It blocks the reuptake of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) by binding to their respective transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][3] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.
Q2: What are the known binding affinities of this compound for its primary targets?
A2: The binding affinities (Ki) of this compound for the human monoamine transporters are summarized in the table below. These values indicate a high affinity for all three transporters, with a particular potency for SERT.
Q3: Are there any known off-target effects of this compound?
A3: Yes, besides its primary targets, cis-Indatraline has been shown to induce autophagy by modulating the AMPK/mTOR/S6K signaling pathway.[3][4] This effect is independent of its action on monoamine transporters. At present, a comprehensive screening of this compound against a broad panel of other receptors, ion channels, and enzymes has not been widely published. Therefore, researchers should consider conducting broader off-target liability screening to identify any other potential off-target interactions.
Q4: What are the potential functional consequences of the off-target effect on the AMPK/mTOR/S6K pathway?
A4: The induction of autophagy via the AMPK/mTOR/S6K pathway can have significant cellular effects, including the regulation of cell growth, proliferation, and survival.[3][4] For example, in smooth muscle cells, this has been linked to an inhibition of proliferation.[3] Researchers should be aware of this activity, as it could influence experimental outcomes, particularly in studies related to cell metabolism, cancer, or neurodegenerative diseases where autophagy plays a critical role.
Q5: What in vivo adverse effects have been observed with Indatraline (B1671863)?
A5: In studies with rhesus monkeys, doses of indatraline that were effective in reducing cocaine self-administration also led to undesirable side effects. These included decreased food-maintained responding, behavioral stereotypies, weight loss, and mild anemia. These findings suggest that the on-target effects at high exposures or potential off-target effects might limit its clinical utility.
Troubleshooting Guides
Problem 1: Inconsistent results in monoamine uptake assays.
-
Possible Cause: Variability in cell line expression of transporters, inconsistent compound concentration, or issues with radioligand binding.
-
Troubleshooting Steps:
-
Cell Line Verification: Regularly verify the expression levels of SERT, DAT, and NET in your cell lines using techniques like Western blotting or qPCR.
-
Compound Stability: Prepare fresh stock solutions of this compound and verify its concentration. The compound is soluble in DMSO and water with gentle warming.
-
Assay Conditions: Optimize incubation times and temperatures for your specific cell system. Ensure that the radioligand concentration is appropriate and that non-specific binding is adequately controlled for. Refer to the detailed radioligand binding assay protocol below.
-
Problem 2: Unexpected changes in cell proliferation or viability in in vitro experiments.
-
Possible Cause: This could be due to the off-target effect of cis-Indatraline on the AMPK/mTOR/S6K signaling pathway, which regulates cell growth and autophagy.[3][4]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the IC50 for the anti-proliferative effect in your specific cell type.
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the AMPK/mTOR/S6K pathway (e.g., p-AMPK, p-mTOR, p-S6K) to confirm the engagement of this off-target pathway. See the Western Blot protocol for the mTOR signaling pathway below.
-
Control for Autophagy: Use known autophagy inhibitors (e.g., 3-methyladenine) or activators (e.g., rapamycin) as controls to understand the contribution of autophagy to the observed phenotype.
-
Problem 3: Unexplained behavioral phenotypes in animal studies.
-
Possible Cause: The observed behaviors could be a result of the combined effects on all three monoamine transporters or potential unforeseen off-target activities.
-
Troubleshooting Steps:
-
Dose-Response Relationship: Carefully establish a dose-response relationship for the observed behavioral effects.
-
Functional Observational Battery (FOB): Conduct a systematic FOB to characterize the full spectrum of behavioral and physiological effects. This can help to identify specific domains (e.g., autonomic, neuromuscular, sensorimotor) that are affected. Refer to the FOB protocol outline below.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of behavioral changes with the plasma and brain concentrations of this compound to better understand the exposure-response relationship.
-
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Monoamine Transporters
| Target | Ki (nM) |
| Serotonin Transporter (SERT) | 0.42[1] |
| Dopamine Transporter (DAT) | 1.7[1] |
| Norepinephrine Transporter (NET) | 5.8[1] |
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is adapted for determining the binding affinity of this compound to SERT, DAT, and NET in cells expressing these transporters.
1. Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
This compound.
-
96-well plates, filter plates, scintillation fluid, and a scintillation counter.
2. Procedure:
-
Cell Membrane Preparation:
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation to the wells.
-
Non-specific Binding: Add 50 µL of the respective non-specific binding inhibitor (at a high concentration, e.g., 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Compound Binding: Add 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound by non-linear regression and then calculate the Ki value using the Cheng-Prusoff equation.
Western Blot Protocol for mTOR Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the AMPK/mTOR/S6K pathway.
1. Materials:
-
Cell line of interest (e.g., HeLa, vascular smooth muscle cells).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
2. Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: Off-target signaling of cis-Indatraline on the AMPK/mTOR/S6K pathway.
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. Indatraline hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting insolubility of cis-Indatraline hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of cis-Indatraline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
There is conflicting information regarding the aqueous solubility of this compound. Some suppliers report solubility up to 10 mM (approximately 3.29 mg/mL) in water with gentle warming[1][2][3]. However, other sources state that it is insoluble in water. Practical experience and the prevalence of dissolution protocols using organic solvents suggest that achieving a stable, concentrated aqueous solution can be challenging.
Q2: Why is there conflicting information about its water solubility?
The discrepancy in reported solubility may be due to differences in the experimental conditions under which solubility was determined, such as temperature, pH, and the presence of counter-ions. The rate of dissolution and the final concentration achieved can be influenced by these factors. Additionally, the hydrochloride salt form can be sensitive to the pH of the solution.
Q3: In which solvents is this compound readily soluble?
This compound exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO). Various suppliers indicate solubility in DMSO at concentrations up to 100 mM[1][2] or 50 mg/mL[4]. This makes DMSO a suitable solvent for preparing high-concentration stock solutions.
Q4: What is the recommended method for preparing a stock solution?
It is highly recommended to first prepare a concentrated stock solution of this compound in high-purity, anhydrous DMSO[4]. This stock solution can then be diluted into the desired aqueous buffer or cell culture medium for your experiment.
Q5: How should I store the stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. MedChemExpress suggests that at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month[4]. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles[4].
Troubleshooting Insoluble this compound in Aqueous Buffers
Problem: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue and is likely due to the poor aqueous solubility of the compound, especially at neutral or alkaline pH. As an amine hydrochloride, the solubility of cis-Indatraline is pH-dependent. At higher pH values, the hydrochloride salt can convert to the free base form, which is less soluble in water.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Data Summary
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅Cl₂N·HCl | [1] |
| Molecular Weight | 328.67 g/mol | [1] |
| Appearance | White to off-white solid | MedChemExpress |
Reported Solubility
| Solvent | Concentration | Conditions | Reference |
| Water | 10 mM (~3.29 mg/mL) | With gentle warming | [1][2][3] |
| DMSO | 100 mM (~32.87 mg/mL) | [1][2] | |
| DMSO | 50 mg/mL (~152 mM) | May require ultrasound | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 3.29 mg of this compound powder.
-
Add 1 mL of anhydrous, high-purity DMSO.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol is adapted from general practices for poorly soluble compounds.
-
Start with a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 50 mg/mL).
-
Perform serial dilutions of the DMSO stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium) to reach the final working concentration.
-
Ensure that the final concentration of DMSO in your working solution is low (ideally ≤ 0.5%) to avoid solvent effects on your experimental system.
-
Add the diluted compound to your experimental setup and mix gently.
-
If precipitation is observed, try lowering the final concentration of this compound or using a buffer with a slightly lower pH.
Protocol 3: Example of a Formulation for In Vivo Studies
This protocol is provided as an example and may require optimization for specific applications.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO[4].
-
For a 1 mL final volume, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL[4]. This results in a 5 mg/mL solution.
Signaling Pathway Inhibition
This compound is a potent, non-selective monoamine reuptake inhibitor. It blocks the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters[1][2][5].
Caption: Mechanism of action of this compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. acdlabs.com [acdlabs.com]
- 4. DSpace [helda.helsinki.fi]
- 5. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
cis-Indatraline hydrochloride purity and quality control (≥98% HPLC)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cis-Indatraline hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Chromatography Issues | ||
| No peak or very small peak | - No injection occurred (injector issue).- Incorrect detector wavelength.- Compound degradation (improper storage or sample prep).[1] | - Inspect injector for leaks or blockages.[2]- Ensure detector is set to an appropriate UV wavelength for the compound.- Verify sample integrity and storage conditions.[1]- Prepare a fresh sample and standard. |
| Peak Tailing | - Interaction with active silanols on the column.- Wrong mobile phase pH.- Column overload.[3] | - Use a high-purity silica-based column.- Adjust mobile phase pH to suppress silanol (B1196071) ionization (e.g., pH 2-3).- Reduce sample concentration or injection volume.[3] |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase whenever possible.[4]- Reduce the amount of sample injected.[3] |
| Split Peaks | - Clogged inlet frit.- Column void or contamination.- Co-elution of an impurity. | - Back-flush the column or replace the frit.- Replace the column if it's old or contaminated.- If a new column doesn't resolve the issue, investigate sample purity. |
| Shifting Retention Times | - Change in mobile phase composition.- Fluctuating column temperature.- Inconsistent flow rate. | - Prepare fresh mobile phase and ensure adequate degassing.[4][5]- Use a column oven to maintain a stable temperature.[4]- Check the pump for leaks or air bubbles.[6][7] |
| Baseline and Pressure Issues | ||
| Noisy Baseline | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp failing. | - Degas the mobile phase thoroughly.[5]- Flush the system with a strong solvent like isopropanol.[8]- Replace the detector lamp if necessary.[5] |
| Drifting Baseline | - Inadequate column equilibration.- Changes in mobile phase composition during a run.- Column bleed. | - Allow sufficient time for the column to equilibrate with the mobile phase.[5]- Ensure mobile phase components are well-mixed and stable.- Use a high-quality, low-bleed column. |
| High Backpressure | - Blockage in the system (e.g., tubing, in-line filter, guard column).- Precipitated buffer in the mobile phase. | - Systematically remove components (column, guard column) to isolate the blockage.[7]- Filter all mobile phases before use.[5]- Ensure buffer solubility in the mobile phase composition. |
Frequently Asked Questions (FAQs)
Product Specifications & Handling
Q1: What is the expected purity of this compound?
A1: The purity of this compound is typically specified as ≥98% or ≥99% as determined by HPLC.[9][10] A certificate of analysis for a specific batch showed a purity of 99.0% by HPLC.[4]
Q2: How should I store this compound?
A2: The solid compound should be desiccated and stored at room temperature. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from moisture.[1]
Q3: What are suitable solvents for dissolving this compound?
A3: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM with gentle warming.
Analytical & Experimental Questions
Q4: I see an unexpected peak in my chromatogram. What could it be?
A4: An unexpected peak could be a related impurity from synthesis, a degradation product, or a contaminant. The most common impurities for compounds like Indatraline are its stereoisomers (e.g., the trans-isomers or the cis-(1S,4R) enantiomer). While specific degradation products for cis-Indatraline are not widely published, studies on the similar compound Sertraline (B1200038) show it is susceptible to degradation under oxidative and photolytic (UV light) conditions, but stable against acid, base, and heat.[11] Therefore, the unexpected peak could be an oxidative or photolytic degradant if the sample was exposed to oxidizing agents or light.
Q5: My sample purity is below 98%. What are the common reasons?
A5: Purity below the specified level can result from several factors:
-
Degradation: The compound may have degraded due to improper storage or handling, such as exposure to light, high temperatures, or incompatible solvents.[1][12]
-
Hygroscopic Nature: The compound may have absorbed moisture. The hydrochloride salt form can be hygroscopic.
-
Incorrect Quantification: Ensure your HPLC method is properly validated, and the standard used for quantification is of high purity and accurately weighed.
Q6: How can I develop a stability-indicating HPLC method for this compound?
A6: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[3] To develop such a method, you would perform forced degradation studies, exposing the compound to stress conditions like acid, base, oxidation (e.g., H₂O₂), heat, and light, according to ICH guidelines.[11][12] The analytical method must then be able to resolve the main cis-Indatraline peak from any degradant peaks that are formed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity Specification | ≥98% or ≥99% (by HPLC) | [9][10] |
| Molecular Formula | C₁₆H₁₅Cl₂N·HCl | |
| Molecular Weight | 328.67 g/mol | |
| CAS Number | 96850-13-4 | |
| Solubility in DMSO | up to 100 mM (32.87 mg/mL) | |
| Solubility in Water | up to 10 mM (3.29 mg/mL) with gentle warming | |
| Storage (Solid) | Desiccate at Room Temperature | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Experimental Protocols
Representative HPLC Method for Purity Determination
Disclaimer: This is an example method based on the analysis of similar compounds. This method must be fully validated for its intended use with this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate (B84403) buffer (pH 2.5-3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., 215 nm or 275 nm, requires experimental determination).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. apexbt.com [apexbt.com]
- 2. scbt.com [scbt.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [file.scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cis- vs. Trans-Isomer Activity of Indatraline
This technical support center is designed for researchers, scientists, and drug development professionals investigating the differential activity of cis- and trans-isomers of Indatraline. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Indatraline?
A1: Indatraline is a potent monoamine reuptake inhibitor, targeting the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Its activity at these transporters prevents the reuptake of their respective neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations.
Q2: Which isomer of Indatraline, cis or trans, is generally more potent?
A2: The trans-isomer of Indatraline (also known as Lu 19-005) is generally the more potent and non-selective inhibitor of all three monoamine transporters compared to the cis-isomer (Lu 20-041).[1] The cis-isomer shows a preference for inhibiting serotonin uptake.[1]
Q3: Why is there a preference for synthesizing the trans-isomer of Indatraline?
A3: The preference for the trans-isomer stems from its higher potency as a non-selective monoamine uptake inhibitor. Synthetic routes are often designed to favor the formation of the trans-diastereomer due to its more desirable pharmacological profile.
Q4: What are some common challenges in studying the activity of Indatraline isomers?
A4: Common challenges include:
-
Stereoisomeric Purity: Ensuring the purity of the cis- and trans-isomers is crucial, as cross-contamination can lead to misleading results.
-
Assay Variability: Both radioligand binding and neurotransmitter uptake assays can be sensitive to experimental conditions. Maintaining consistency in tissue preparation, buffer composition, incubation times, and temperature is critical for reproducible data.
-
High Non-Specific Binding: Hydrophobic compounds like Indatraline can exhibit high non-specific binding in radioligand assays, potentially obscuring the specific binding signal.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of the cis- and trans-isomers of Indatraline on the uptake of dopamine, norepinephrine, and serotonin in rat brain synaptosomes.
Table 1: Inhibitory Effects (IC50 nM) of Cis- and Trans-Indatraline on Monoamine Uptake
| Isomer | Dopamine (DA) Uptake | Norepinephrine (NE) Uptake | Serotonin (5-HT) Uptake |
| trans-Indatraline (Lu 19-005) | 8 | 6 | 8 |
| cis-Indatraline (Lu 20-041) | 1100 | 1200 | 160 |
Data sourced from Bøgesø, K. P., et al. (1985).[1]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the activity of Indatraline isomers.
Neurotransmitter Uptake Assay in Rat Brain Synaptosomes
This protocol is adapted from the methods described by Bøgesø et al. (1985).[1]
Objective: To determine the IC50 values of cis- and trans-Indatraline for the inhibition of dopamine, norepinephrine, and serotonin uptake into rat brain synaptosomes.
Workflow Diagram:
Materials:
-
Male Wistar rats
-
Sucrose buffer (0.32 M sucrose, pH 7.4)
-
Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
Cis- and Trans-Indatraline stock solutions
-
Glass fiber filters
-
Scintillation fluid
-
Homogenizer, refrigerated centrifuge, liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the corpus striatum (for dopamine uptake), hypothalamus (for norepinephrine uptake), and whole brain minus cerebellum and striatum (for serotonin uptake).
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer-HEPES buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of cis- or trans-Indatraline for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective [³H]-labeled neurotransmitter.
-
Incubate for 5 minutes (for DA and NE) or 10 minutes (for 5-HT) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold buffer.
-
-
Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT).
-
Calculate the percent inhibition of specific uptake for each concentration of Indatraline.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of cis- and trans-Indatraline for DAT, SERT, and NET using a competitive radioligand binding assay.
Workflow Diagram:
Materials:
-
Rat brain tissue (striatum for DAT, cortex for NET, whole brain for SERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands: [³H]GBR-12935 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)
-
Cis- and Trans-Indatraline stock solutions
-
Non-specific binding displacer (e.g., mazindol for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET)
-
Glass fiber filters (pre-treated with polyethylenimine)
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold buffer.
-
Centrifuge at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the Indatraline isomer.
-
For total binding, omit the Indatraline isomer.
-
For non-specific binding, add a high concentration of the non-specific displacer.
-
Incubate at room temperature or 4°C for a predetermined time to reach equilibrium.
-
Terminate the assay by rapid filtration through pre-treated glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Calculate the IC50 value for each Indatraline isomer.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
Issue 1: High Non-Specific Binding in Radioligand Assay
| Potential Cause | Solution |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer. |
| Hydrophobic interactions of the compound with the filter. | Pre-treat filters with 0.5% polyethylenimine. Consider adding 0.1% bovine serum albumin (BSA) to the assay buffer. |
| High protein concentration. | Titrate the amount of membrane protein used in the assay to find the optimal signal-to-noise ratio. |
Issue 2: Low Signal in Neurotransmitter Uptake Assay
| Potential Cause | Solution |
| Synaptosomes have low viability. | Ensure rapid dissection and homogenization in ice-cold buffer. Use freshly prepared synaptosomes. |
| Incorrect incubation temperature or time. | Optimize incubation time and maintain a constant temperature of 37°C. |
| Degradation of neurotransmitters. | Prepare neurotransmitter solutions fresh and keep them on ice. |
Issue 3: High Variability Between Replicates
| Potential Cause | Solution |
| Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique. |
| Uneven distribution of synaptosomes or membranes. | Ensure the stock suspension is well-mixed before aliquoting. |
| Inconsistent washing during filtration. | Standardize the washing procedure for all samples. |
Signaling Pathway Diagram:
References
Technical Support Center: cis-Indatraline Hydrochloride Stability
This technical support center provides guidance on the stability of cis-Indatraline hydrochloride, with a specific focus on the impact of pH. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The following guidance is based on general principles of pharmaceutical stability testing and data from structurally related compounds, such as sertraline (B1200038), which is also a monoamine reuptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solutions of different pH?
While specific degradation kinetics for this compound are not publicly documented, it is anticipated that the compound's stability is pH-dependent. Generally, molecules with amine functional groups and aromatic systems can be susceptible to degradation under strongly acidic or basic conditions. For structurally related compounds like sertraline, studies have shown pH-dependent degradation, with some indicating greater instability in neutral to alkaline conditions.[1][2] It is crucial to perform experimental pH-rate profiling to determine the optimal pH for stability.
Q2: What are the likely degradation pathways for this compound at different pH values?
Potential degradation pathways for this compound could include hydrolysis and oxidation. The specific pathway is often influenced by pH.[3] For instance, hydrolysis of functional groups can be catalyzed by either acidic or basic conditions.[4] Oxidative degradation may also be more prevalent at certain pH values.[3] Without specific experimental data, any proposed pathway remains theoretical. A forced degradation study is necessary to identify the actual degradation products.
Q3: How can I establish a stability-indicating method for this compound?
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, is essential to separate the parent compound from any degradation products.[5][6][7][8] The development of such a method involves subjecting a solution of this compound to forced degradation under various stress conditions, including a range of pH values (e.g., acidic, neutral, and basic), oxidation, heat, and light.[5][9] The goal is to generate degradation products and then develop an HPLC method that can resolve all these new peaks from the main drug peak.[5][6]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in a buffered solution.
-
Possible Cause: The pH of the buffer may be promoting degradation.
-
Troubleshooting Steps:
-
Verify the pH of your buffer solution.
-
Review literature for related compounds to see if the chosen pH is known to cause instability. For example, some related compounds show increased degradation at neutral to alkaline pH.[2]
-
Conduct a preliminary pH screening experiment by preparing solutions of this compound in a range of buffers (e.g., pH 2, 4, 7, 9, 12) and analyzing them over a short period.
-
If a specific pH is required for an experiment, consider reducing the temperature to slow down the degradation rate.
-
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
-
Possible Cause: These could be degradation products of this compound.
-
Troubleshooting Steps:
-
Confirm the identity of the main peak by comparing its retention time with a freshly prepared standard solution.
-
To tentatively identify if the new peaks are degradation products, perform a forced degradation study. Expose a sample to acidic, basic, oxidative, and photolytic stress. If the unknown peaks increase under these conditions, they are likely degradation products.
-
A stability-indicating HPLC method should be developed to separate and quantify these new peaks.[6]
-
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
This protocol outlines a general procedure to study the effect of pH on the degradation rate of this compound.
1. Materials:
- This compound
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (B78521) (0.1 M)
- Phosphate and/or citrate (B86180) buffers covering a pH range from 2 to 12.
- HPLC-grade water and acetonitrile.
- A validated stability-indicating HPLC method.
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of methanol (B129727) or acetonitrile, then diluted with water).
- Prepare a series of solutions by diluting the stock solution with different pH buffers (e.g., pH 2, 4, 7, 9, and 12). The final concentration should be suitable for HPLC analysis.
- Store these solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
- At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
- Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or cooling on ice).
- Analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of this compound.
- Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of this line will give the pseudo-first-order degradation rate constant (k) for each pH.
- A plot of log(k) versus pH will show the pH-rate profile and indicate the pH of maximum stability.
Data Presentation
While specific quantitative data for this compound is unavailable, the following table illustrates how data from a pH-rate profile study for a related compound, sertraline, might be presented.
Table 1: Illustrative Degradation Data for a Structurally Related Compound (Sertraline) Under Different pH and Light Conditions.
| Condition | Half-life (t½) in hours | Reference |
| pH 3 (with UV light) | ~576 (24 days) | [2] |
| pH 5 (with UV light) | ~1536 (64 days) | [2] |
| pH 9 (with UV light) | 29 | [2] |
| pH 9 (dark control) | 384 (16 days) | [2] |
| pH 11 (with UV light and catalyst) | < 0.5 | [1] |
Note: This data is for sertraline and is intended for illustrative purposes only. Actual results for this compound will vary and must be determined experimentally.
Visualizations
Below are diagrams illustrating key workflows for stability testing.
Caption: General workflow for a forced degradation study.
Caption: Workflow for determining a pH-rate profile.
References
- 1. researchgate.net [researchgate.net]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
Technical Support Center: cis-Indatraline Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Indatraline hydrochloride in in vivo experiments. The information provided is intended to help minimize potential side effects and ensure the collection of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-selective monoamine reuptake inhibitor. It potently blocks the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[1][2][3][4][5] This inhibition leads to an increase in the extracellular concentrations of serotonin, dopamine, and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.
Q2: What are the potential therapeutic applications of this compound under investigation?
A2: Due to its mechanism of action, this compound has been investigated for its potential in treating a range of conditions, including neurodegenerative diseases, cocaine addiction, and neuropathic pain.[6][7] Its ability to modulate multiple neurotransmitter systems makes it a compound of interest for complex neurological and psychiatric disorders.[5]
Q3: What are the known side effects of this compound in vivo?
A3: In vivo studies, primarily in animal models, have reported several side effects associated with this compound administration. These include dose-dependent increases in locomotor activity and stereotyped behaviors.[1][6][8] A study in rhesus monkeys also observed decreased food-maintained responding, weight loss, and mild anemia at higher doses.[9] As a monoamine reuptake inhibitor, it may also share side effects common to this class of drugs, such as gastrointestinal issues and changes in sleep patterns.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is soluble in water with gentle warming and in DMSO.[2] For in vivo administration, stock solutions are often prepared in DMSO and then further diluted in a suitable vehicle. Common vehicles include a mixture of PEG300, Tween-80, and saline, or corn oil. The choice of vehicle will depend on the route of administration and the experimental design. It is crucial to ensure the final solution is clear and homogenous before administration.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
Issue 1: Excessive Hyperactivity or Stereotyped Behavior in Animals
-
Possible Cause: The dose of this compound may be too high, leading to excessive stimulation of the central nervous system.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal dose that achieves the desired therapeutic effect with minimal motor side effects.
-
Behavioral Monitoring: Quantify locomotor activity and stereotypy using automated activity monitors or standardized scoring systems. This will allow for a precise determination of the dose-effect relationship.
-
Environmental Enrichment: Provide environmental enrichment in animal housing to reduce baseline stress and potentially mitigate the expression of stereotyped behaviors.
-
Issue 2: Significant Weight Loss or Reduced Food Intake
-
Possible Cause: Appetite suppression is a known side effect of compounds that increase serotonin and dopamine levels.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Accurately measure daily food and water consumption to quantify the extent of appetite suppression.
-
Dietary Supplementation: Consider providing a more palatable or calorically dense diet to encourage eating.
-
Scheduled Feeding: Implement a scheduled feeding paradigm to ensure animals have dedicated time to eat without competing with other experimental procedures.
-
Dose Adjustment: If weight loss is severe, a reduction in the dose of this compound may be necessary.
-
Issue 3: High Variability in Experimental Results
-
Possible Cause: Inconsistent drug administration, animal stress, or genetic variability within the animal colony can all contribute to variable results.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the route and technique of administration are consistent across all animals and experimenters.
-
Acclimatization: Allow sufficient time for animals to acclimate to the housing and experimental conditions before starting the study.
-
Control for Stress: Minimize environmental stressors such as noise, excessive handling, and changes in light-dark cycles.
-
Use of Appropriate Controls: Always include vehicle-treated control groups to account for any effects of the administration procedure itself.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Motor Activity in Wistar Rats
| Dose (mg/kg, i.p.) | Ambulation (Photobeam Interruptions) | Stereotypy (Photobeam Interruptions) |
| 0.0 (Vehicle) | Baseline | Baseline |
| 1.0 | No significant change | Enhanced |
| 2.0 | No significant change | Enhanced |
| 3.0 | Affected | Enhanced |
Data summarized from Kameyama et al. (2011).[6][8]
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity and Stereotypy in Rats
-
Animals: Adult male Wistar rats.
-
Housing: House animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide food and water ad libitum.
-
Apparatus: Use an automated open-field activity monitoring system with infrared photobeams to quantify ambulation and stereotyped movements.
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment. Habituate each rat to the open-field chamber for 30 minutes one day prior to testing.
-
Drug Administration: Prepare this compound in a vehicle of saline with a minimal amount of DMSO to aid dissolution. Administer the drug or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, place the rat in the center of the open-field arena and record locomotor and stereotypic activity for a predefined period (e.g., 60-180 minutes).
-
Data Analysis: Analyze the data for total distance traveled (ambulation) and the number of repetitive movements in a localized area (stereotypy). Compare the effects of different doses of this compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for cis-Indatraline.
Caption: Troubleshooting logic for managing side effects.
References
- 1. Indatraline: synthesis and effect on the motor activity of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 3Rs | NC3Rs [nc3rs.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Enantiomerically Pure cis-Indatraline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure cis-Indatraline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing enantiomerically pure cis-Indatraline?
A1: The primary challenges in the synthesis of enantiomerically pure cis-Indatraline revolve around controlling stereochemistry. Key difficulties include:
-
Diastereoselectivity: Many synthetic routes can lead to the formation of the undesired trans-isomer in addition to the desired cis-isomer. Controlling the diastereomeric ratio is a significant hurdle. For instance, certain approaches can result in epimerization, leading to a mixture of diastereomers.[1]
-
Enantioselectivity: Achieving high enantiomeric excess (e.e.) for the desired enantiomer often requires either an asymmetric synthesis strategy or an efficient chiral resolution of a racemic mixture. Asymmetric syntheses can be complex and sensitive to reaction conditions.[2]
-
Purification: Separating the desired cis-isomer from the trans-isomer and resolving the enantiomers can be challenging and may require specialized techniques like chiral chromatography or fractional crystallization.[3][4]
Q2: Which analytical techniques are recommended for determining the enantiomeric purity of cis-Indatraline?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a reliable method for determining the enantiomeric purity of Indatraline (B1671863). A method has been developed using a modified β-cyclodextrin phase that can reliably determine enantiomeric purities up to 99.75% e.e.[5] ¹H NMR spectroscopy with a chiral solvating agent can also be used for determining enantiomeric excess.[6]
Q3: What is a common method for chiral resolution of Indatraline?
A3: A common and classical method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or its derivatives.[4][7] This process involves reacting the racemic amine with an enantiomerically pure chiral acid to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3][4]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (High formation of trans-isomer)
Symptoms:
-
NMR or other spectroscopic analysis of the crude product shows a significant proportion of the undesired trans-Indatraline isomer.
-
Difficulty in isolating the pure cis-isomer due to the presence of the trans-isomer.
Possible Causes and Solutions:
| Cause | Solution |
| Epimerization during synthesis: Basic or acidic conditions can cause epimerization at one of the stereocenters. For example, in one reported synthesis, the conversion of a nitrile to an amide using H₂O₂ under basic conditions led to a trans:cis isomer ratio of 2:1.[1][8] | Carefully control the pH and temperature of your reaction. Consider using milder reagents or shorter reaction times to minimize epimerization. If epimerization is unavoidable in a particular step, it may be necessary to separate the diastereomers in a subsequent step. |
| Lack of stereocontrol in the key reaction: The reaction responsible for setting the relative stereochemistry may not be sufficiently diastereoselective. | Re-evaluate the key bond-forming reaction. Consider alternative synthetic routes that offer better stereocontrol. For example, a ring contraction approach has been used to diastereoselectively synthesize (±)-indatraline.[1][9] |
| Incorrect choice of reagents or catalysts: The reagents or catalysts used may not favor the formation of the cis-isomer. | Research and select reagents and catalysts known to favor the formation of cis-isomers in similar systems. |
dot graph TD; A[Start: Synthesis of Indatraline Precursor] --> B{Analysis of Diastereomeric Ratio}; B --> C{Desired cis:trans Ratio?}; C -- Yes --> D[Proceed to Next Step]; C -- No --> E{Troubleshooting Low Diastereoselectivity}; E --> F[Check for Epimerization Conditions]; F --> G{pH or Temperature Extremes?}; G -- Yes --> H[Optimize Reaction Conditions: Milder Reagents, Lower Temp.]; H --> B; G -- No --> I[Evaluate Stereocontrol of Key Reaction]; I --> J{Alternative Route with Better Stereocontrol Available?}; J -- Yes --> K[Implement New Synthetic Route]; K --> A; J -- No --> L[Optimize Reagents/Catalysts for cis-Selectivity]; L --> B;
end
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 2: Low Enantiomeric Excess (e.e.)
Symptoms:
-
Chiral HPLC analysis indicates a low enantiomeric excess of the desired enantiomer.
-
The specific rotation of the product is significantly lower than the literature value.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient chiral resolution: The diastereomeric salts may not have significantly different solubilities, leading to poor separation. | Optimize the crystallization conditions (solvent, temperature, concentration). It is common to screen several different chiral resolving agents to find one that provides a more efficient separation.[4] |
| Racemization during workup or subsequent steps: The enantiomerically enriched product may be racemizing under the reaction or workup conditions. | After the resolution or asymmetric step, use mild conditions for all subsequent transformations and purifications. Avoid harsh acidic or basic conditions and high temperatures. |
| Suboptimal conditions in asymmetric synthesis: For enantioselective syntheses, the catalyst, reagents, or reaction conditions may not be optimal. | In an enantioselective synthesis of (+)-indatraline using a lithiation/borylation-protodeboronation methodology, it was found that the use of additives like 12-crown-4 (B1663920) and TMSCl, or a solvent switch to CHCl₃, was necessary to achieve high yields and selectivities.[2] Systematically vary the reaction parameters (temperature, solvent, catalyst loading, etc.) to optimize the enantioselectivity. Ensure that all reagents and solvents are of high purity and anhydrous where necessary, as impurities can negatively impact catalytic asymmetric reactions. |
dot graph TD; A[Start: Chiral Resolution or Asymmetric Synthesis] --> B{Analysis of Enantiomeric Excess}; B --> C{Desired e.e. Achieved?}; C -- Yes --> D[Final Product]; C -- No --> E{Troubleshooting Low Enantiomeric Excess}; E --> F{Method Employed?}; F -- Chiral Resolution --> G[Optimize Crystallization]; G --> H[Screen Solvents & Resolving Agents]; H --> B; F -- Asymmetric Synthesis --> I[Optimize Reaction Conditions]; I --> J[Vary Temperature, Solvent, Catalyst]; J --> B; E --> K[Check for Racemization]; K --> L{Harsh Conditions in Subsequent Steps?}; L -- Yes --> M[Use Milder Conditions]; M --> B; L -- No --> F;
end
Caption: Troubleshooting workflow for low enantiomeric excess.
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-cis-Indatraline using Tartaric Acid (Conceptual Outline)
This protocol is a conceptual outline based on the general principles of chiral resolution using tartaric acid.[4][7]
-
Salt Formation:
-
Dissolve racemic cis-Indatraline in a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Add a solution of one equivalent of an enantiomerically pure tartaric acid derivative (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) in the same solvent.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
Slowly cool the solution or partially evaporate the solvent to induce crystallization.
-
The less soluble diastereomeric salt will precipitate out of the solution first.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Base:
-
Dissolve the collected diastereomeric salt in water.
-
Add a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and liberate the free base of the enantiomerically enriched Indatraline.
-
Extract the free base with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched cis-Indatraline.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol is based on a validated method for determining the enantiopurity of Indatraline.[5]
-
Chromatographic System:
-
Column: Modified β-cyclodextrin phase.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (the exact composition may require optimization).
-
Detector: UV detector.
-
-
Sample Preparation:
-
Prepare a standard solution of racemic Indatraline to determine the retention times of both enantiomers.
-
Dissolve the synthesized sample in the mobile phase or a compatible solvent.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Quantitative Data Summary
| Synthetic Approach | Key Features | Reported Yield/Selectivity | Reference |
| Diastereoselective Ring Contraction | An iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene (B1214177) derivative. | Can lead to a mixture of trans and cis isomers (e.g., 2:1 ratio in a related step).[1][8] | [1] |
| Enantioselective Lithiation/Borylation | Application of lithiation/borylation-protodeboronation of a homoallyl carbamate (B1207046) for the synthesis of (+)-indatraline. | Requires significant modifications (additives, solvent change) to achieve high yields and selectivities.[2] | [2] |
| Chiral Resolution | Separation of enantiomers via the formation of diastereomeric salts. | Efficiency is highly dependent on the choice of resolving agent and crystallization conditions.[3][4] | [4] |
| Enantiopurity Determination by HPLC | A validated method using a modified β-cyclodextrin phase. | Enables reliable determination of enantiopurities up to 99.75% e.e. for the (1R,3S)-enantiomer.[5] | [5] |
References
- 1. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective syntheses of (+)-sertraline and (+)-indatraline using lithiation/borylation-protodeboronation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Enantiopurity determination of the enantiomers of the triple reuptake inhibitor indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20030092773A1 - Process for the separation of the cis trans diasteroisomers of tramadol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Indatraline: synthesis and effect on the motor activity of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in cis-Indatraline Hydrochloride Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing cis-Indatraline hydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, non-selective monoamine reuptake inhibitor. It blocks the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters.
Q2: What are the expected binding affinities (Ki) for this compound at the monoamine transporters?
A2: The reported Ki values for this compound are approximately 0.42 nM for SERT, 1.7 nM for DAT, and 5.8 nM for NET. These values indicate high affinity for all three transporters, with a slight preference for SERT.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO (up to 100 mM) and in water with gentle warming (up to 10 mM). For long-term storage, it is recommended to store the solid compound desiccated at room temperature. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution[1].
Q4: Can this compound have effects other than monoamine reuptake inhibition?
A4: Yes, recent studies have shown that Indatraline can induce autophagy and inhibit cell proliferation. This is a significant off-target effect that could influence results in cell-based assays, particularly in long-term experiments.
Troubleshooting Guides
Unexpected Result 1: Higher than Expected IC50 Values in Uptake Inhibition Assays
Question: In our radioligand uptake inhibition assay, the calculated IC50 value for this compound is significantly higher than the literature values. What could be the cause?
Answer: Several factors can contribute to an unexpectedly high IC50 value. Consider the following possibilities and troubleshooting steps:
-
Compound Stability and Solubility:
-
Issue: this compound may have degraded or precipitated out of solution.
-
Troubleshooting:
-
Prepare fresh stock solutions of this compound.
-
Ensure the final concentration of DMSO or other solvents in the assay buffer is low and consistent across all conditions.
-
Visually inspect your solutions for any signs of precipitation.
-
-
-
Assay Conditions:
-
Issue: The incubation time may not be sufficient to reach equilibrium, or the cell density could be too high.
-
Troubleshooting:
-
Optimize the incubation time for your specific cell line and assay conditions.
-
Perform a cell titration experiment to determine the optimal cell number per well.
-
-
-
Cell Line Variability:
-
Issue: Different cell lines, even those expressing the same transporter, can exhibit different sensitivities to inhibitors.
-
Troubleshooting:
-
If possible, test the compound in a different cell line known to be sensitive to monoamine reuptake inhibitors.
-
Always include a positive control compound with a known IC50 value in your experiments to validate the assay performance.
-
-
Unexpected Result 2: High Non-Specific Binding in Receptor Binding Assays
Question: We are observing high non-specific binding in our receptor binding assay with radiolabeled ligands for SERT/DAT/NET, making it difficult to determine the specific binding of this compound. How can we reduce this?
Answer: High non-specific binding can mask the true specific binding signal. Here are some common causes and solutions:
-
Radioligand Issues:
-
Issue: The radioligand may be of poor quality or used at too high a concentration.
-
Troubleshooting:
-
Use a radioligand concentration at or below its Kd value for the target receptor.
-
Ensure the radioligand has high purity and has not degraded during storage.
-
-
-
Membrane Preparation:
-
Issue: The quality of the cell membrane preparation can significantly impact non-specific binding.
-
Troubleshooting:
-
Reduce the amount of membrane protein used in each well.
-
Ensure thorough homogenization and washing of the membranes to remove endogenous ligands and other interfering substances.
-
-
-
Assay Buffer and Wash Steps:
-
Issue: The composition of the assay buffer and the washing procedure can influence non-specific binding.
-
Troubleshooting:
-
Include a blocking agent like bovine serum albumin (BSA) in your assay buffer.
-
Increase the number of washes and ensure they are performed quickly with ice-cold buffer to minimize dissociation of the specifically bound radioligand.
-
-
Unexpected Result 3: Unexplained Cytotoxicity or Reduced Cell Proliferation
Question: In our cell-based assays, we observe a decrease in cell viability or proliferation at concentrations of this compound that should primarily inhibit monoamine uptake. Why is this happening?
Answer: This is likely due to the known off-target effect of Indatraline.
-
Induction of Autophagy and Inhibition of Cell Proliferation:
-
Issue: Indatraline has been shown to induce autophagy and inhibit the proliferation of smooth muscle cells. This effect may not be limited to this cell type.
-
Troubleshooting:
-
If your assay measures a long-term cellular response, consider this off-target effect in your data interpretation.
-
Perform a separate cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic potential of this compound in your specific cell line at the concentrations used in your primary assay.
-
Consider using shorter incubation times in your primary assay to minimize the impact of these off-target effects.
-
-
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of this compound
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 0.42 |
| Dopamine Transporter (DAT) | 1.7 |
| Norepinephrine Transporter (NET) | 5.8 |
Data compiled from literature.
Experimental Protocols
Protocol 1: Radioligand Uptake Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound at monoamine transporters expressed in a suitable cell line (e.g., HEK293).
-
Cell Culture: Culture cells expressing the transporter of interest (SERT, DAT, or NET) to ~80-90% confluency.
-
Assay Plate Preparation: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control inhibitor in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 10-20 minutes at the appropriate temperature.
-
Initiation of Uptake: Add the radiolabeled substrate (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes) at the optimal temperature.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki of this compound.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the transporter of interest.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Serial dilutions of this compound or vehicle.
-
A fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET).
-
Cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of a known non-labeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a radioligand uptake inhibition assay.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
References
Navigating cis-Indatraline Hydrochloride Variability: A Technical Support Guide
FOR IMMEDIATE RELEASE
A new technical support center has been launched to assist researchers, scientists, and drug development professionals in addressing the potential batch-to-batch variability of cis-Indatraline hydrochloride. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation standards to ensure consistency and accuracy in experimental outcomes.
This compound is a potent monoamine uptake inhibitor widely used in neurodegenerative disease research.[1][2][3] However, like many complex small molecules, its synthesis and purification can lead to variations between production batches. These inconsistencies can manifest as differences in purity, impurity profiles, and physical properties, potentially impacting experimental results and their reproducibility. This support center aims to equip researchers with the knowledge to identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent results with different batches can stem from several factors:
-
Purity Variations: Even minor differences in purity (e.g., 98.9% vs. 99.6%) can alter the effective concentration of the active compound.
-
Impurity Profile: The presence of different types or levels of impurities can have off-target effects or interfere with the primary mechanism of action. Common impurities can arise from starting materials, by-products, or degradation products.
-
Solubility and Physical Form: Variations in crystallinity or particle size between batches can affect the dissolution rate and overall solubility, leading to discrepancies in the actual concentration of the prepared stock solutions.
-
Enantiomeric Purity: The presence of the trans-isomer of Indatraline as an impurity can affect the pharmacological outcome, as different stereoisomers can have varied biological activities.
Q2: How can we proactively assess a new batch of this compound before starting our experiments?
A2: It is highly recommended to perform in-house quality control on each new batch. This should include:
-
Certificate of Analysis (CoA) Review: Carefully compare the CoA of the new batch with previous batches. Look for any significant differences in purity, impurity levels, and analytical methods used.
-
Appearance and Solubility Testing: Visually inspect the compound for any color or texture differences. Perform a solubility test to ensure it dissolves as expected in your chosen solvent.
-
Analytical Characterization: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and impurity profile.
Q3: What are the recommended storage and handling conditions for this compound to minimize degradation?
A3: Proper storage and handling are crucial for maintaining the integrity of the compound.
-
Storage: The solid compound should be stored at 4°C, sealed, and protected from moisture.[1] For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[1][4]
-
Handling: Avoid repeated freeze-thaw cycles of stock solutions.[1] Use freshly opened, anhydrous solvents for preparing solutions, as the compound's solubility can be affected by hygroscopic solvents like DMSO.[1]
Troubleshooting Guides
Issue 1: Lower than Expected Potency in a New Batch
If a new batch of this compound shows lower than expected potency in your assays, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting lower than expected potency.
Issue 2: Unexpected Cellular Toxicity
If you observe unexpected cytotoxicity with a new batch, consider the following:
-
Residual Solvents: Check the CoA for information on residual solvents from the synthesis process.
-
Heavy Metal Contamination: While less common, heavy metal contamination can be a source of toxicity.
-
Specific Impurities: Certain impurities may have inherent toxic effects. An impurity profile analysis can help identify any unusual peaks.
Quantitative Data Summary
The following tables provide a hypothetical comparison of two different batches of this compound to illustrate potential variability.
Table 1: Comparison of Batch Specifications
| Parameter | Batch A | Batch B |
| Purity (HPLC) | 99.64%[1] | 98.90% |
| Major Impurity 1 | 0.15% | 0.45% |
| Major Impurity 2 | 0.08% | 0.20% |
| trans-isomer | 0.05% | 0.15% |
| Appearance | White to off-white solid[1] | Slightly yellowish solid |
| Solubility in DMSO | ≥ 50 mg/mL[1] | ~45 mg/mL |
Table 2: Impact on In Vitro Assay (Dopamine Transporter Binding Ki)
| Batch | Ki (nM) |
| Batch A | 1.7[2] |
| Batch B | 3.2 |
| Reference | 1.5 - 2.0 |
Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC
This protocol provides a general method for the analysis of this compound purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.[5]
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. Integrate the peaks to determine the area percent of the main peak and any impurities.
Protocol 2: Solubility Assessment
-
Solvent: Select the appropriate solvent for your experiment (e.g., DMSO, water with gentle warming).[2]
-
Preparation: Prepare a series of vials with a fixed volume of the solvent.
-
Addition of Compound: Add increasing, precisely weighed amounts of this compound to each vial.
-
Dissolution: Vortex or sonicate each vial for a set amount of time until the compound is fully dissolved.
-
Observation: The concentration of the last vial in which the compound completely dissolves represents the approximate solubility.
Signaling Pathway
This compound is a non-selective monoamine transporter inhibitor.[3][6] It blocks the reuptake of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) by binding to their respective transporters (DAT, SERT, and NET).[2] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of action of this compound.
By providing this comprehensive resource, we aim to empower researchers to navigate the challenges of batch-to-batch variability, leading to more robust and reproducible scientific findings.
References
Validation & Comparative
A Comparative Analysis of cis-Indatraline Hydrochloride and Cocaine: Mechanisms of Monoamine Transporter Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of cis-Indatraline hydrochloride and cocaine, focusing on their interactions with monoamine transporters. The information presented is supported by experimental data to facilitate a comprehensive understanding for research and drug development purposes.
Core Mechanism of Action
Both this compound and cocaine exert their primary pharmacological effects by inhibiting the reuptake of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—from the synaptic cleft.[1][2] They achieve this by binding to the respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4] This blockade leads to an accumulation of these neurotransmitters in the synapse, thereby potentiating and prolonging their signaling.[5]
While both compounds are non-selective monoamine transporter inhibitors, their binding affinities and potencies differ, which may account for variations in their pharmacological profiles and therapeutic or abuse potential.
Quantitative Comparison of Transporter Affinity and Potency
The binding affinity (Ki) and inhibitory potency (IC50) are crucial parameters for comparing the interaction of cis-Indatraline and cocaine with monoamine transporters. The following table summarizes available data from in vitro studies. It is important to note that direct comparisons are most accurate when data is derived from the same study using identical experimental conditions.
| Compound | Transporter | Ki (nM) | IC50 (nM) |
| cis-Indatraline HCl | DAT | 1.7[6] | Data not available |
| NET | 5.8[6] | Data not available | |
| SERT | 0.42[6] | Data not available | |
| Cocaine | hDAT | 230[7] | 266[8] |
| hNET | 480[7] | Data not available | |
| hSERT | 740[7] | Data not available | |
| hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for monoamine transporters using a competitive radioligand binding assay.[9][10]
1. Materials and Reagents:
-
Cell membranes prepared from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.
-
Test compounds: this compound and cocaine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound (cis-Indatraline or cocaine).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The data is used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assay for IC50 Determination
This protocol describes a method to measure the inhibitory potency (IC50) of test compounds on the uptake of monoamine neurotransmitters into synaptosomes.[11][12][13]
1. Materials and Reagents:
-
Fresh brain tissue (e.g., rat striatum for dopamine uptake, hippocampus for norepinephrine, and cortex for serotonin).
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Krebs-Ringer-HEPES buffer (KRH).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds: this compound and cocaine.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Synaptosome Preparation:
-
Homogenize the brain tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of neurotransmitter uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value from this curve.
Signaling Pathways and Experimental Workflow Visualization
Mechanism of Action at the Synapse
Both cis-Indatraline and cocaine act at the presynaptic terminal to block the reuptake of neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced postsynaptic receptor activation.
Caption: General mechanism of action for cis-Indatraline and cocaine at the synapse.
Downstream Signaling Cascade of Transporter Inhibition
The inhibition of monoamine transporters by cis-Indatraline or cocaine initiates a cascade of intracellular signaling events, primarily through G-protein coupled receptors, leading to the modulation of various cellular functions.
References
- 1. Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cocaine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 12. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - CA [thermofisher.com]
A Comparative Guide to Dopamine Uptake Inhibition: cis-Indatraline Hydrochloride vs. GBR 12909
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent dopamine (B1211576) uptake inhibitors: cis-Indatraline hydrochloride and GBR 12909. The information presented is intended to assist researchers in selecting the appropriate tool for their studies in neuropharmacology, addiction, and other CNS-related research.
Overview and Mechanism of Action
Both this compound and GBR 12909 are potent inhibitors of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. By blocking the DAT, these compounds increase the extracellular concentration and duration of action of dopamine.
This compound is a non-selective monoamine transporter inhibitor, meaning it also blocks the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) with high affinity.[1][2] Its effects are characterized by a slower onset and longer duration compared to substances like cocaine, which has led to its investigation as a potential therapeutic for cocaine addiction.[3]
GBR 12909 , also known as Vanoxerine, is a highly selective and potent dopamine uptake inhibitor.[4][5] It exhibits a significantly greater affinity for the DAT compared to the serotonin and norepinephrine transporters, making it a valuable tool for specifically studying the effects of dopamine reuptake inhibition.[4][5] GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the DAT.[5] Studies suggest that its binding can induce a conformational change in the transporter protein.[6]
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the binding affinities (Ki) of this compound and GBR 12909 for the dopamine, norepinephrine, and serotonin transporters. This data highlights the key difference in their selectivity profiles.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | 1.7 | 5.8 | 0.42 |
| GBR 12909 | 1 | >100 | >100 |
Data for this compound from Hyttel and Larsen (1985). Data for GBR 12909 from Andersen (1989).
Table 2: Selectivity Ratios (Ki, Fold Difference)
| Compound | NET/DAT | SERT/DAT |
| This compound | 3.4 | 0.25 |
| GBR 12909 | >100 | >100 |
Selectivity ratios are calculated from the Ki values in Table 1.
In Vivo Performance Comparison
A study directly comparing the effects of GBR 12909 and indatraline (B1671863) on cocaine self-administration in rats revealed distinct profiles. While both GBR 12909 and another DAT inhibitor, WIN 35,428, decreased responding for intermediate and high doses of cocaine, indatraline did not alter the cocaine dose-effect curve under the tested conditions.[3] However, all three compounds were found to reinstate extinguished cocaine-seeking behavior, with indatraline being less efficacious than GBR 12909 and WIN 35,428.[3]
Experimental Protocols
[3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol is a standard method for determining the potency of compounds in inhibiting dopamine uptake.
I. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4
-
Uptake Buffer (Krebs-Ringer-HEPES, KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM D-glucose, 10 mM HEPES, pH 7.4
-
[3H]Dopamine (specific activity ~20-60 Ci/mmol)
-
Unlabeled dopamine
-
Test compounds (this compound, GBR 12909)
-
Scintillation fluid
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Dithiothreitol (B142953) (optional, for stabilization)[7]
-
Pargyline (B1678468) (to inhibit monoamine oxidase)
-
Desipramine (B1205290) (to block norepinephrine uptake)
-
Catechol-O-methyl-transferase (COMT) inhibitor (optional)[8]
II. Synaptosome Preparation: [8]
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,500 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in ice-cold KRH buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
III. Dopamine Uptake Assay: [8][9]
-
Dilute the synaptosomal preparation in KRH buffer to a final protein concentration of approximately 50-100 µg/mL.
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds (or vehicle for control) for 10-20 minutes at 37°C. Include inhibitors like pargyline and desipramine in the incubation buffer.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine (e.g., 20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass-fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold KRH buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).
-
Calculate the specific uptake and determine the IC50 values for the test compounds by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Dopamine Reuptake and Inhibition
The primary mechanism of action for both this compound and GBR 12909 is the direct inhibition of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This, in turn, leads to prolonged activation of postsynaptic dopamine receptors (D1-D5). The regulation of DAT itself is a complex process involving protein kinases such as protein kinase C (PKC), which can influence the trafficking and activity of the transporter.[10][11]
Caption: Mechanism of dopamine reuptake inhibition.
Experimental Workflow for Dopamine Uptake Assay
The following diagram illustrates the key steps involved in the [3H]dopamine uptake assay described in the protocol section.
Caption: Workflow for a [3H]dopamine uptake assay.
Conclusion
The choice between this compound and GBR 12909 depends critically on the specific research question.
-
GBR 12909 is the superior choice for studies aiming to isolate the effects of dopamine uptake inhibition due to its high selectivity for the dopamine transporter.
-
This compound is a valuable tool for investigating the combined effects of dopamine, norepinephrine, and serotonin reuptake inhibition. Its non-selective profile may be relevant for studying complex neuropsychiatric disorders where multiple monoamine systems are implicated.
Researchers should carefully consider the selectivity profile of each compound in the context of their experimental design and interpretation of results. The provided experimental protocol offers a robust method for quantifying the inhibitory potency of these and other compounds on dopamine uptake.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GBR-12909 Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 10. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Dopamine Transporter Surface Expression - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of cis-Indatraline hydrochloride vs. other dopamine reuptake inhibitors
An Objective Comparison of the Efficacy of cis-Indatraline Hydrochloride and Other Dopamine (B1211576) Reuptake Inhibitors
Introduction
Dopamine reuptake inhibitors (DRIs) are a class of compounds that function by blocking the action of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism is central to the therapeutic effects of drugs used to treat conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, but it is also implicated in the abuse potential of psychostimulants.[1][2]
This compound (also known as Lu 19-005) is a potent monoamine uptake inhibitor that blocks the transporters for dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) with high affinity.[3][4] This non-selective profile classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or "triple reuptake inhibitor".[5] This guide provides a comparative analysis of the efficacy of this compound against other well-characterized DRIs with varying selectivity profiles, including cocaine, methylphenidate, bupropion, and sertraline. The comparison is based on quantitative in vitro binding data and is supported by detailed experimental methodologies.
Quantitative Comparison of Transporter Binding Affinity
The primary measure of a drug's efficacy at a specific transporter in vitro is its binding affinity, commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for cis-Indatraline and other selected DRIs at the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.
| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | Primary Classification |
| cis-Indatraline | 1.7 [4] | 0.42 [4] | 5.8 [4] | SNDRI |
| Cocaine | ~390 - 640[1] | ~80 - 300 | ~200 - 700 | SNDRI |
| Methylphenidate | ~60 - 390[1][6] | ~132,000[6] | ~100[6] | NDRI |
| Bupropion | ~520 - 5230[1] | >10,000 | ~1500 - 2000 | NDRI |
| Sertraline | ~25[7] | ~0.29[7] | ~420[7] | SSRI |
Note: Kᵢ values can vary between studies due to different experimental conditions, such as cell lines and radioligands used.
Key Experimental Protocols
The data presented above is typically generated through two key types of experiments: in vitro binding assays to determine affinity and potency, and in vivo microdialysis to measure direct effects on neurotransmitter levels in the brain.
Dopamine Transporter (DAT) Radioligand Binding Assay
This in vitro method is used to determine the binding affinity (Kᵢ) of a test compound by measuring how effectively it competes with a radiolabeled ligand for binding to the dopamine transporter.[8]
Objective: To quantify the affinity of an unlabeled compound (e.g., Indatraline) for the DAT.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.[8]
-
A radioligand that binds to DAT, such as [³H]-Nomifensine or [³H]-WIN 35,428.[8]
-
Test compound (unlabeled DRI).
-
A known non-specific binding agent (e.g., 10 µM Benztropine) to define background signal.[8]
-
Assay buffer and wash buffer.
-
96-well filter plates and a cell harvester for rapid filtration.[8]
-
Scintillation counter for detection.
Procedure (Competition Binding):
-
Plate Setup: Triplicate wells are prepared for each concentration of the test compound. Control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled non-specific agent) are included.[8]
-
Reagent Addition: Assay buffer, varying concentrations of the test compound (or vehicle for total binding), and a fixed concentration of the radioligand (typically near its Kₔ value) are added to the wells.[8]
-
Initiation: The binding reaction is initiated by adding the hDAT-expressing cell membrane preparation to all wells.[8]
-
Incubation: The plate is incubated, typically for 60-120 minutes at 4°C, to allow the binding to reach equilibrium.[8]
-
Termination: The reaction is terminated by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Detection: After drying, the radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding at each test compound concentration is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following drug administration.[9][10] It provides crucial data on how a DRI affects dopaminergic neurotransmission in a physiological context.
Objective: To measure changes in extracellular dopamine concentrations in a brain region like the striatum or nucleus accumbens after systemic administration of a DRI.
Materials:
-
Laboratory animal (typically a rat).
-
Stereotaxic frame for precise surgical implantation.
-
Microdialysis probe and guide cannula.
-
Surgical tools, anchor screws, and dental cement.
-
A syringe pump and a fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.[11]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system for sample analysis.[9][11]
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) and secured to the skull with screws and dental cement. The animal is allowed to recover for several days.[9][12]
-
Probe Insertion & Equilibration: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). The system is allowed to equilibrate for 1-2 hours to establish a stable neurotransmitter baseline.[12]
-
Baseline Collection: Several baseline dialysate samples are collected (e.g., one 20-minute sample every 20 minutes for an hour) to determine pre-treatment dopamine levels.[9]
-
Drug Administration: The test DRI is administered to the animal (e.g., via intraperitoneal injection).[9]
-
Post-Treatment Collection: Dialysate samples continue to be collected for a predetermined period (e.g., 2-4 hours) to monitor drug-induced changes in extracellular dopamine.[9]
-
Sample Analysis: The collected dialysate samples are analyzed using HPLC-ECD to separate and quantify the concentration of dopamine and its metabolites.[11]
-
Data Analysis: Post-injection dopamine levels are typically expressed as a percentage change from the average baseline concentration for each animal to normalize the data.[11]
Visualizations
The following diagrams illustrate the key pathway and experimental workflows discussed.
Caption: Mechanism of Dopamine Reuptake Inhibition by a DRI like cis-Indatraline.
Caption: Experimental Workflow for a Radioligand Competition Binding Assay.
Caption: Experimental Workflow for an In Vivo Microdialysis Study.
References
- 1. benchchem.com [benchchem.com]
- 2. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indatraline - Wikipedia [en.wikipedia.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Neuroprotective Effects of cis-Indatraline and Other Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential neuroprotective effects of cis-Indatraline, a potent monoamine reuptake inhibitor, in established in vitro models of neurodegeneration. Due to the limited availability of direct experimental data for cis-Indatraline in these specific models, this document outlines a comprehensive validation workflow and compares its predicted efficacy with experimentally validated alternative compounds. The information presented herein is intended to guide researchers in designing and interpreting experiments aimed at evaluating novel neuroprotective agents.
Introduction
Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive loss of specific neuronal populations. A key pathological feature of Parkinson's disease is the degeneration of dopaminergic neurons in the substantia nigra.[1] Consequently, therapeutic strategies are often aimed at protecting these neurons from further damage. cis-Indatraline is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine (B1211576), norepinephrine, and serotonin.[2] By increasing the synaptic availability of these neurotransmitters, cis-Indatraline and similar compounds may not only alleviate symptoms but also confer neuroprotective effects. This guide explores the methodologies to validate these effects in vitro and compares cis-Indatraline's potential with other relevant compounds.
Experimental Validation Workflow
The neuroprotective effects of a test compound like cis-Indatraline can be systematically evaluated using a series of well-established in vitro assays. The following workflow provides a logical progression from assessing cytotoxicity to elucidating the mechanisms of neuroprotection.
Detailed Experimental Protocols
Cell Culture and Induction of Neurotoxicity
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for studying dopaminergic neurodegeneration due to their human origin and catecholaminergic properties.[3][4]
-
Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, cells can be treated with retinoic acid.
-
Induction of Neurotoxicity:
-
6-Hydroxydopamine (6-OHDA): A neurotoxin that selectively destroys dopaminergic and noradrenergic neurons. A typical concentration used in SH-SY5Y cells is 100 µM for 24 hours to induce significant cell death.[3][4][5]
-
1-Methyl-4-phenylpyridinium (MPP⁺): The active metabolite of MPTP, which induces Parkinsonism-like symptoms in animal models. It is a potent inhibitor of mitochondrial complex I.[6][7][8][9][10]
-
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases is proportional to the number of living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage. Increased LDH activity in the medium is an indicator of cytotoxicity.[11]
Apoptosis Assays
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membrane integrity (late apoptotic and necrotic cells).
Oxidative Stress Assays
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA). DCF-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.[3][11]
Mitochondrial Membrane Potential (MMP) Assay
-
The MMP is a key indicator of mitochondrial health. It can be measured using cationic fluorescent dyes like JC-1 or tetramethylrhodamine, ethyl ester (TMRE). A decrease in MMP is an early indicator of apoptosis.[4]
Comparative Data on Neuroprotective Compounds
The following tables summarize the in vitro neuroprotective effects of various compounds in models of neurodegeneration relevant for comparison with cis-Indatraline.
Table 1: Comparison of Monoamine Reuptake Inhibitor Affinity
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Reference(s) |
| cis-Indatraline (Predicted) | High | High | High | [1][2] |
| Cocaine | ~390 - 640 | - | - | [12] |
| Methylphenidate | ~390 | - | - | [12] |
| Bupropion | 5230 | - | - | [12] |
| Modafinil | Lower than cocaine | - | - | [12] |
| Milnacipran | - | Potent Inhibitor | Potent Inhibitor | [13][14] |
| Duloxetine | - | Potent Inhibitor | Potent Inhibitor | [13][14] |
| Venlafaxine | - | Potent Inhibitor | Potent Inhibitor | [13][14] |
Note: Ki values represent the binding affinity of the inhibitor to the transporter, where a lower value indicates higher affinity. The data for cis-Indatraline is predicted based on its known potent, non-selective monoamine reuptake inhibition.
Table 2: In Vitro Neuroprotective Effects of Various Compounds against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
| Compound | Concentration | % Increase in Cell Viability (vs. 6-OHDA) | % Decrease in ROS Production (vs. 6-OHDA) | % Increase in MMP (vs. 6-OHDA) | Reference(s) |
| cis-Indatraline (Hypothetical) | 1-10 µM | Expected to be significant | Expected to be significant | Expected to be significant | Inferred |
| Nicorandil | 500 µM | Significant | Significant | - | [11] |
| Bis-sulfonamide Derivative 2 | 5 µM | ~20% | Significant | Significant | [3] |
| San-Huang-Xie-Xin-Tang (SHXT) | 50-200 µg/mL | Significant | Significant | Significant | [4] |
| Cocoa Extract | 6 µg/mL | ~19% | - | - | [5] |
Note: The neuroprotective effects of cis-Indatraline are hypothesized based on the known protective actions of other monoamine reuptake inhibitors and antioxidants in similar models. Direct experimental data is needed for confirmation.
Signaling Pathways and Mechanisms
The neuroprotective effects of monoamine reuptake inhibitors are thought to involve multiple signaling pathways. By increasing synaptic dopamine levels, these compounds may enhance the activation of pro-survival pathways. Additionally, some compounds may possess direct antioxidant and anti-apoptotic properties.
Conclusion
cis-Indatraline, as a potent monoamine reuptake inhibitor, holds promise as a neuroprotective agent. The experimental framework outlined in this guide provides a robust methodology for validating its efficacy in vitro. Based on the known mechanisms of similar compounds, it is hypothesized that cis-Indatraline will demonstrate significant protection against neurotoxin-induced cell death in SH-SY5Y cells by mitigating oxidative stress, preserving mitochondrial function, and inhibiting apoptosis. Comparative analysis with existing data for other neuroprotective compounds suggests that its efficacy is likely to be comparable to other potent monoamine reuptake inhibitors and antioxidants. Further direct experimental validation is crucial to confirm these predictions and to fully elucidate the neuroprotective profile of cis-Indatraline.
References
- 1. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 4. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cocoa Extract Provides Protection against 6-OHDA Toxicity in SH-SY5Y Dopaminergic Neurons by Targeting PERK [mdpi.com]
- 6. In vitro dopaminergic neuroprotective and in vivo antiparkinsonian-like effects of Δ3,2-hydroxybakuchiol isolated from Psoralea corylifolia (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPP+ toxicity in rat striatal slices: relationship between non-selective effects and free radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-nitroindazole protects striatal dopaminergic neurons against MPP+-induced degeneration: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progressive alteration of neuronal dopamine transporter activity in a rat injured by an intranigral injection of MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicinescience.org [medicinescience.org]
- 12. benchchem.com [benchchem.com]
- 13. Research Portal [scholarship.miami.edu]
- 14. Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cis- and Trans-Indatraline Hydrochloride: Unraveling Stereochemistry's Role in Monoamine Transporter Inhibition
For Immediate Publication
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the cis- and trans-isomers of Indatraline (B1671863) hydrochloride, two stereoisomers with distinct pharmacological profiles. Indatraline is a potent, non-selective monoamine transporter inhibitor, and understanding the differential effects of its geometric isomers is crucial for targeted drug design and development. This document synthesizes experimental data on receptor binding affinities, reuptake inhibition, and provides detailed experimental protocols for the methodologies cited.
Executive Summary
Indatraline hydrochloride's two primary geometric isomers, cis-Indatraline and trans-Indatraline, exhibit significant differences in their interaction with the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. Experimental data reveals that the trans-isomer is a potent and non-selective inhibitor of all three monoamine transporters, while the cis-isomer displays a preferential inhibition of the serotonin transporter. This stereochemical distinction has profound implications for their potential therapeutic applications and pharmacological effects.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the inhibitory activity of cis- and trans-Indatraline hydrochloride at the three major monoamine transporters.
Table 1: Monoamine Reuptake Inhibition (IC50 nM)
| Isomer | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |
| trans-Indatraline HCl | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |
| cis-Indatraline HCl | Weaker Inhibitor | Weaker Inhibitor | Preferential Inhibitor |
Note: Specific IC50 values are detailed in the referenced literature. The table provides a qualitative summary based on published findings indicating trans isomers are generally potent inhibitors of DA, NE, and 5-HT uptake, while cis isomers preferentially inhibit the uptake of 5-HT.[1]
In Vivo Effects: A Look at Behavioral Pharmacology
Studies on the in vivo effects of indatraline, largely focusing on the more active trans-isomer, have demonstrated a long-lasting impact on motor activity in animal models. Administration of indatraline has been shown to increase locomotor activity and stereotypy in rats, with effects persisting for at least three hours.[2][3][4] These psychomotor stimulant effects are consistent with its mechanism as a dopamine reuptake inhibitor.[2][4] The behavioral profile of the cis-isomer, with its preferential serotonin reuptake inhibition, is expected to differ significantly, though detailed comparative behavioral studies are less prevalent in the available literature.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both isomers involves the inhibition of monoamine reuptake at the presynaptic terminal. This leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The differing potencies of the cis and trans isomers at DAT, SERT, and NET result in distinct neurochemical profiles.
Caption: Monoamine reuptake inhibition by Indatraline isomers.
The following diagram illustrates a typical workflow for determining the in vitro inhibitory potency of the indatraline isomers.
Caption: Experimental workflow for determining IC50 values.
Experimental Protocols
Synthesis and Separation of Cis- and Trans-Indatraline Hydrochloride
The synthesis of indatraline isomers typically involves a multi-step process. A common route starts from a 1-indanone (B140024) intermediate. The reduction of the corresponding imine or oxime often leads to the formation of the undesirable cis diastereomer. Therefore, a key step in obtaining the desired trans-isomer involves a Walden inversion (SN2 reaction). This can be achieved by first reducing the ketone to a predominantly cis-alcohol, followed by conversion to a mesylate, which then undergoes nucleophilic substitution with an amine, leading to the inversion of stereochemistry to the trans product. The final separation of the cis and trans isomers can be accomplished by fractional crystallization or chromatographic techniques.
Radioligand Binding and Uptake Inhibition Assays
Objective: To determine the inhibitory potency (IC50 or Ki) of cis- and trans-Indatraline hydrochloride on dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Synaptosomal membrane preparations from rat brain regions rich in the respective transporters (e.g., striatum for DAT, hippocampus/cortex for SERT, and hippocampus/cortex for NET) or cell lines stably expressing the human transporters.
-
Radioligands: [3H]Dopamine, [3H]Serotonin (5-HT), [3H]Norepinephrine (NE).
-
cis- and trans-Indatraline hydrochloride solutions of varying concentrations.
-
Assay buffer (e.g., Krebs-Ringer buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in a suitable buffer and prepare a crude synaptosomal membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of the respective radioligand and a range of concentrations of either cis- or trans-Indatraline hydrochloride. Include control wells with no inhibitor (total binding) and wells with a high concentration of a known potent inhibitor to determine non-specific binding.
-
Termination and Filtration: After incubation (typically 15-30 minutes at 37°C), rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of radioligand binding. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The stereochemical configuration of Indatraline hydrochloride is a critical determinant of its pharmacological activity. The trans-isomer acts as a potent, non-selective inhibitor of dopamine, serotonin, and norepinephrine reuptake, while the cis-isomer exhibits a pronounced selectivity for the serotonin transporter. This detailed comparison provides valuable insights for researchers in the field of neuropharmacology and medicinal chemistry, aiding in the development of more selective and effective therapeutic agents targeting the monoamine transport system.
References
- 1. 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indatraline: synthesis and effect on the motor activity of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of cis-Indatraline Hydrochloride Cross-Reactivity with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cis-Indatraline hydrochloride's binding affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) against other well-established monoamine reuptake inhibitors. The information presented is supported by experimental data and detailed protocols to assist in research and drug development.
Introduction
This compound, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor.[1][2] It effectively blocks the reuptake of dopamine, serotonin, and norepinephrine, key neurotransmitters implicated in a wide range of neurological and psychiatric disorders.[1][2] This broad-spectrum activity has led to its investigation for various therapeutic applications, including as a potential treatment for cocaine addiction.[3] Understanding its cross-reactivity profile is crucial for predicting its pharmacological effects, potential side effects, and for the development of more selective compounds.
Quantitative Comparison of Binding Affinities
The following table summarizes the inhibitory constants (Ki) of this compound and other common monoamine transporter inhibitors. Lower Ki values indicate higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| This compound | 1.7 | 0.42 | 5.8 |
| Cocaine | 230[1] | 740[1] | 480[1] |
| Fluoxetine (B1211875) | 4180[4] | 1[4] | 660[4] |
| Desipramine (B1205290) | ~10,000[5] | ~100[5] | 4.2[6] |
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below are detailed methodologies for assessing binding to DAT/SERT and NET.
Radioligand Binding Assay for Dopamine and Serotonin Transporters (DAT/SERT)
This protocol is adapted for use with human embryonic kidney (HEK293) cells stably expressing the respective human transporters.
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells expressing human DAT or SERT.
-
Radioligand: [¹²⁵I]RTI-55 (a cocaine analog that binds to both DAT and SERT).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compounds: this compound and reference compounds at various concentrations.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled ligand (e.g., 10 µM cocaine) to saturate the specific binding sites, radioligand, and membrane preparation.
-
Test Compound: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plates at room temperature (approximately 25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol is also designed for use with HEK293 cells stably expressing the human NET.
Materials:
-
Cell Membranes: Membrane preparations from HEK293 cells expressing human NET.
-
Radioligand: [³H]Nisoxetine.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compounds: this compound and reference compounds at various concentrations.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Follow the same procedure as for the DAT/SERT assay.
-
Assay Setup: Set up the 96-well plate as described for the DAT/SERT assay, using [³H]Nisoxetine as the radioligand and a suitable non-labeled ligand (e.g., 10 µM desipramine) for determining non-specific binding.
-
Incubation: Incubate the plates at 4°C for 2-3 hours.
-
Filtration and Counting: Follow the same procedure as for the DAT/SERT assay.
-
Data Analysis: Calculate the Ki values as described for the DAT/SERT assay.
Cross-Reactivity Profile and Potential Off-Target Interactions
This compound demonstrates high affinity for all three major monoamine transporters, with a preference for SERT, followed by DAT and then NET. This profile as a triple reuptake inhibitor is distinct from more selective agents like fluoxetine (SSRI) and desipramine (NRI).
dot
Caption: Binding profile of this compound.
Conclusion
This compound is a potent non-selective inhibitor of the dopamine, serotonin, and norepinephrine transporters. Its high affinity for these three key targets distinguishes it from more selective reuptake inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative binding studies. While its primary targets are well-characterized, further investigation into potential off-target effects, such as interactions with sigma receptors and vesicular monoamine transporters, would provide a more complete understanding of its pharmacological profile.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Whole-cell radioligand saturation binding [protocols.io]
A Head-to-Head Showdown: cis-Indatraline vs. WIN 35,428 for Monoamine Transporter Research
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of neuroscience and drug development, the precise modulation of monoamine transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—remains a critical area of investigation for understanding and treating a myriad of neurological and psychiatric disorders. This guide provides a detailed, head-to-head comparison of two potent monoamine transporter ligands: cis-Indatraline and WIN 35,428. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
At a Glance: Pharmacological Profile Comparison
cis-Indatraline emerges as a non-selective monoamine transporter inhibitor, exhibiting high affinity across all three transporters. In contrast, WIN 35,428 demonstrates marked selectivity and high affinity for the dopamine transporter, with significantly lower affinity for the serotonin and norepinephrine transporters. This fundamental difference in their pharmacological profiles dictates their respective applications in research and potential therapeutic development.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) of cis-Indatraline and WIN 35,428 at the dopamine, serotonin, and norepinephrine transporters. It is important to note that the data presented are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Binding Affinity (Ki, nM) of cis-Indatraline and WIN 35,428 at Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Species | Reference |
| cis-Indatraline | 1.81 | 0.8 | 3.1 | Rat | [1] |
| WIN 35,428 | 7.48 (KHIGH), 292 (KLOW) | ~200-300* | >1000** | Rhesus Monkey, Human | [2][3] |
*Estimated from the inhibition of [3H]WIN 35,428 binding by paroxetine.[3] **Inferred from the rank order of potency where norepinephrine and citalopram (B1669093) showed very low affinity.[4]
Table 2: Monoamine Uptake Inhibition (IC50, nM) of cis-Indatraline and WIN 35,428
| Compound | Dopamine Uptake | Serotonin Uptake | Norepinephrine Uptake | Species | Reference |
| cis-Indatraline | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | ||
| WIN 35,428 | Correlates well with binding affinity | Not significantly inhibited | Not significantly inhibited | Rabbit | [4] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental paradigms: radioligand binding assays and synaptosomal uptake assays. The following are detailed methodologies representative of those used to characterize these compounds.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of cis-Indatraline and WIN 35,428 for DAT, SERT, and NET.
Materials:
-
Membrane preparations from cells expressing the target transporter (e.g., HEK293 cells) or from specific brain regions (e.g., striatum for DAT).
-
Radioligand specific for the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).
-
Test compounds (cis-Indatraline, WIN 35,428).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a known ligand like cocaine for DAT).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.
Objective: To determine the potency (IC50) of cis-Indatraline and WIN 35,428 to inhibit the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Freshly prepared synaptosomes from specific brain regions (e.g., striatum for dopamine uptake).
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).
-
Test compounds (cis-Indatraline, WIN 35,428).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitors for other transporters to ensure specificity (e.g., desipramine (B1205290) to block NET and SERT when measuring DAT activity).[5]
-
Scintillation fluid.
Procedure:
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle in the uptake buffer.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The inhibition of monoamine transporters by cis-Indatraline and WIN 35,428 leads to an increase in the extracellular concentration of their respective neurotransmitters. This, in turn, modulates downstream signaling pathways.
Caption: General signaling pathway following monoamine transporter inhibition.
The blockade of DAT, SERT, or NET by compounds like cis-Indatraline or WIN 35,428 prevents the reuptake of dopamine, serotonin, or norepinephrine, respectively, from the synaptic cleft.[6] This leads to an increased concentration of the neurotransmitter in the synapse, enhancing the activation of postsynaptic receptors. This activation triggers a cascade of intracellular events, often initiated by G-protein coupling to effector enzymes like adenylyl cyclase, leading to changes in second messenger levels (e.g., cAMP) and the activation of protein kinases such as PKA.[7][8] These signaling cascades ultimately modulate neuronal excitability and gene expression.
Caption: Workflow for key in vitro pharmacological assays.
The experimental workflows for radioligand binding and synaptosomal uptake assays are fundamental to characterizing the pharmacological properties of monoamine transporter ligands. These assays provide quantitative measures of a compound's affinity and functional potency, which are essential for its evaluation as a research tool or potential therapeutic agent.
Conclusion
cis-Indatraline and WIN 35,428 represent two distinct classes of monoamine transporter inhibitors. cis-Indatraline's profile as a non-selective inhibitor makes it a useful tool for studying the combined effects of dopamine, serotonin, and norepinephrine modulation. In contrast, WIN 35,428's high selectivity for the dopamine transporter positions it as a valuable probe for specifically investigating the dopaminergic system. The choice between these compounds will ultimately depend on the specific research question and the desired pharmacological effect. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental designs.
References
- 1. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Autophagy-Inducing Properties of cis-Indatraline: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-Indatraline's autophagy-inducing capabilities against established modulators. It includes supporting experimental data, detailed protocols for validation, and visual representations of key pathways and workflows.
Comparative Analysis of Autophagy Induction
cis-Indatraline, a non-selective monoamine transporter inhibitor, has been identified as a novel inducer of autophagy.[1][2][3] Its mechanism of action involves the suppression of the mTOR/S6 kinase signaling pathway, a central regulator of cellular metabolism and growth.[1][2][3] To quantitatively assess its efficacy, this guide compares its effects with well-established autophagy inducers and inhibitors.
| Compound | Target/Mechanism | Typical Concentration | Expected Effect on LC3-II | Expected Effect on p62/SQSTM1 |
| cis-Indatraline | mTOR/S6K signaling suppression | 10-20 µM | Increase | Decrease |
| Rapamycin (Positive Control) | mTORC1 inhibitor | 100 nM - 1 µM | Increase | Decrease |
| Torin 1 (Positive Control) | mTORC1/2 inhibitor | 250 nM - 1 µM | Increase | Decrease |
| Starvation (Positive Control) | Nutrient deprivation | N/A | Increase | Decrease |
| Chloroquine (Negative Control/Inhibitor) | Lysosomal acidification inhibitor | 20-50 µM | Increase | Increase |
| Bafilomycin A1 (Negative Control/Inhibitor) | V-ATPase inhibitor (prevents autophagosome-lysosome fusion) | 100-400 nM | Increase | Increase |
| 3-Methyladenine (3-MA) (Negative Control/Inhibitor) | Class III PI3K inhibitor (blocks autophagosome formation) | 5-10 mM | Decrease | No change or slight increase |
Experimental Validation Protocols
Accurate validation of autophagy induction is crucial. It is recommended to use a combination of methods to obtain reliable results.[4][5]
Western Blotting for LC3-II and p62/SQSTM1
This technique is a cornerstone for monitoring autophagy by detecting changes in the levels of key autophagy-related proteins.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with cis-Indatraline, positive controls (e.g., rapamycin), and negative controls for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.[6][7] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically analyze the bands using image analysis software. The ratio of LC3-II to LC3-I (or to the loading control) and the levels of p62 are key indicators of autophagic activity.
Fluorescence Microscopy for LC3 Puncta Formation
This method allows for the visualization and quantification of autophagosomes within cells.
Protocol:
-
Cell Culture and Transfection (Optional): Seed cells on glass coverslips. For stable visualization, cells can be transfected with a GFP-LC3 or mRFP-GFP-LC3 tandem construct.[8][9]
-
Treatment: Treat the cells with cis-Indatraline and controls as described for Western blotting.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining (for endogenous LC3): If not using a fluorescently tagged LC3, block the cells and then incubate with a primary antibody against LC3B, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope.[10]
-
Analysis: Quantify the number of fluorescent LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes.[4]
Visualizing the Molecular Pathway and Experimental Design
To further clarify the mechanisms and procedures, the following diagrams illustrate the autophagy signaling pathway affected by cis-Indatraline and the general workflow for its validation.
Caption: Autophagy signaling pathway modulated by cis-Indatraline.
Caption: Experimental workflow for validating autophagy induction.
References
- 1. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant indatraline induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway [ouci.dntb.gov.ua]
- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 10. Quantitative Analysis of Autophagy using Advanced 3D Fluorescence Microscopy [jove.com]
A Comparative Guide: cis-Indatraline Hydrochloride as a Cocaine Substitute in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-Indatraline hydrochloride and cocaine, offering valuable insights for researchers investigating the mechanisms of cocaine addiction and developing potential therapeutic interventions. By examining their pharmacological profiles, pharmacokinetic properties, and effects in established preclinical models, this document aims to facilitate informed decisions regarding the use of cis-Indatraline as a research substitute for cocaine.
Executive Summary
This compound is a non-selective monoamine reuptake inhibitor, sharing a primary mechanism of action with cocaine by blocking the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. However, critical differences in its pharmacokinetic and pharmacodynamic profiles, such as a slower onset and longer duration of action, make it a valuable tool for specific research applications. While not a perfect surrogate, cis-Indatraline allows for the dissociation of the rapid reinforcing effects of cocaine from the more sustained neurochemical alterations involved in addiction processes. This guide presents a side-by-side comparison of the two compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Pharmacological Profile: A Tale of Two Monoamine Transporter Inhibitors
Both cis-Indatraline and cocaine exert their primary effects by inhibiting the reuptake of dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters. However, the subtle differences in their binding affinities and the resulting neurochemical milieu are crucial for understanding their distinct behavioral effects.
Table 1: Comparative Binding Affinities (Ki) for Monoamine Transporters
| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |
| Cocaine | 230[1] | 740[1] | 480[1] |
| cis-Indatraline | Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results |
Note: The Ki values for cis-Indatraline were not found in the provided search results. This represents a critical data gap for a direct comparison. A study on methoxy (B1213986) derivatives of indatraline (B1671863) suggests that the parent compound has a high affinity for the dopamine transporter.[2]
Pharmacokinetic Properties: Onset, Duration, and Metabolism
The temporal dynamics of a drug's action are critical to its abuse liability and therapeutic potential. Cocaine's rapid entry into the brain and short half-life are thought to contribute significantly to its high addictive potential.[3][4] In contrast, cis-Indatraline exhibits a slower onset and a more prolonged duration of action.[5]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Cocaine | cis-Indatraline |
| Onset of Action | Rapid | Slower |
| Plasma Half-life | Approximately 1 hour[4][6] (intravenous) | Longer than cocaine[5] |
| Duration of Action | Short | Long-lasting |
| Primary Metabolite | Benzoylecgonine[3] | Data not available in the provided search results |
Preclinical Behavioral Models: Self-Administration and Reinstatement
Animal models of drug-taking and relapse are indispensable for understanding the neurobiology of addiction. Studies comparing cis-Indatraline and cocaine in these paradigms reveal important distinctions in their reinforcing efficacy and potential as a treatment agent.
In self-administration studies, while both compounds can maintain responding, cis-Indatraline has been shown to be less efficacious than cocaine in some paradigms.[7] Pretreatment with cis-Indatraline has been investigated for its ability to reduce cocaine self-administration, with some studies showing a decrease in cocaine intake, though this effect can be accompanied by undesirable side effects.[8]
In reinstatement models, which mimic relapse, pretreatment with both drugs can reinstate extinguished cocaine-seeking behavior. However, some evidence suggests that indatraline is less efficacious in this regard compared to other dopamine uptake inhibitors.[7]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline key methodologies used in the comparative study of cis-Indatraline and cocaine.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of cis-Indatraline and cocaine for the dopamine, serotonin, and norepinephrine transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter, or from specific brain regions (e.g., striatum for DAT) of laboratory animals.
-
Radioligand: A specific radioligand, such as [3H]WIN 35,428 for DAT, is used at a concentration near its Kd value.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled competitor drug (cis-Indatraline or cocaine).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) following the administration of cis-Indatraline or cocaine.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) before and after drug administration.
-
Drug Administration: cis-Indatraline or cocaine is administered systemically (e.g., intraperitoneally or intravenously).
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular dopamine levels are expressed as a percentage of the baseline pre-drug levels.
Intravenous Self-Administration in Rats
Objective: To assess the reinforcing properties of cis-Indatraline and cocaine.
Methodology:
-
Catheter Implantation: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Operant Conditioning: Rats are trained in an operant chamber to press a lever to receive an intravenous infusion of the drug. Each infusion is paired with a discrete cue (e.g., a light or tone).
-
Acquisition Phase: The number of infusions earned per session is recorded to determine the acquisition of self-administration behavior.
-
Dose-Response Curve: The rate of responding is assessed across a range of drug doses to determine the reinforcing efficacy.
-
Extinction and Reinstatement: Following stable self-administration, the drug is withheld (extinction). Reinstatement of drug-seeking behavior is then assessed by presenting the drug-associated cues, a priming injection of the drug, or a stressor.
Visualizations
Dopamine Transporter Signaling Pathway
Caption: Simplified signaling pathway of the dopamine transporter and the inhibitory action of cocaine and cis-indatraline.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical experimental workflow for conducting in vivo microdialysis to measure neurotransmitter levels.
Logical Relationship in Self-Administration Paradigm
Caption: The logical relationship between an animal's action and the reinforcing consequences in a self-administration paradigm.
Conclusion
This compound presents a viable and, in many cases, advantageous substitute for cocaine in preclinical research. Its slower onset and longer duration of action provide a unique opportunity to study the neuroadaptations underlying cocaine addiction in a manner that is distinct from the acute, rapid reinforcing effects of cocaine. While it is not a perfect one-to-one replacement, understanding the comparative pharmacology and pharmacokinetics of both compounds is essential for designing rigorous experiments and accurately interpreting their results. This guide provides a foundational framework for researchers to leverage the unique properties of cis-Indatraline to advance our understanding of cocaine use disorder and to develop novel therapeutic strategies. Further research is needed to fill the existing data gaps, particularly regarding the specific binding affinities and in vivo metabolic profile of cis-Indatraline.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. How long does cocaine stay in your system? [medicalnewstoday.com]
- 5. Indatraline - Wikipedia [en.wikipedia.org]
- 6. Cocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the long-acting monoamine reuptake inhibitor indatraline on cocaine self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of cis-Indatraline Binding Affinity at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of cis-indatraline for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Binding Affinity of cis-Indatraline
cis-Indatraline, also known by its chemical name (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine, is a potent monoamine uptake inhibitor.[1] Its high affinity for DAT, SERT, and NET makes it a significant tool in neuropharmacological research.
Quantitative Data Summary
The following table summarizes the inhibitor constant (Ki) values of cis-indatraline at human DAT, SERT, and NET. Lower Ki values are indicative of higher binding affinity.
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 0.42[1] |
| Dopamine Transporter (DAT) | 1.7[1] |
| Norepinephrine Transporter (NET) | 5.8[1] |
This data demonstrates that cis-indatraline exhibits the highest affinity for SERT, followed by DAT, and then NET.
Logical Relationship of cis-Indatraline Binding
The following diagram illustrates the inhibitory action of cis-indatraline on the three major monoamine transporters.
Experimental Protocols
The binding affinities of cis-indatraline at DAT, SERT, and NET are typically determined using in vitro radioligand binding assays. These assays are a fundamental technique for quantifying the interaction between a compound and its target receptor or transporter. While specific laboratory protocols may vary, the general methodology is outlined below.
Radioligand Binding Assay Workflow
Detailed Methodology
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells or other suitable cell lines are stably transfected to express a high density of a single human monoamine transporter (DAT, SERT, or NET).
-
The cells are cultured and harvested.
-
Cell membranes are prepared by homogenization in a buffered solution, followed by centrifugation to pellet the membranes. The resulting membrane preparations are stored at -80°C until use.
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the unlabeled test compound (cis-indatraline).
-
Radioligands: Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Competition Binding: A fixed concentration of the radioligand is competed for binding to the transporter by a range of concentrations of cis-indatraline.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
After incubation, the contents of each well are rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is then quantified using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of cis-indatraline.
-
The concentration of cis-indatraline that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
-
The inhibitor constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
References
A Comparative In Vivo Efficacy Analysis of cis-Indatraline and Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antidepressant Efficacy in Preclinical Models.
This guide provides a comparative overview of the in vivo efficacy of cis-Indatraline, a non-selective monoamine reuptake inhibitor, against other classes of antidepressants. The data presented is derived from preclinical studies in validated animal models of depression, offering insights into the potential therapeutic profile of cis-Indatraline.
Mechanism of Action: A Triple Reuptake Inhibitor
Cis-Indatraline (also known as Lu 19-005) distinguishes itself from many other antidepressants through its mechanism of action. It is a potent inhibitor of the reuptake of three key neurotransmitters involved in mood regulation: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1][2] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), cis-Indatraline increases the synaptic availability of these monoamines. This "triple reuptake inhibition" suggests a broader spectrum of activity compared to more selective agents.[1][2]
In contrast, other major classes of antidepressants have more targeted mechanisms:
-
Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine (B1211875) and citalopram, primarily block the reuptake of serotonin.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , like venlafaxine (B1195380) and duloxetine, inhibit the reuptake of both serotonin and norepinephrine.[3]
-
Tricyclic Antidepressants (TCAs) , for instance, imipramine (B1671792) and desipramine, also block the reuptake of serotonin and norepinephrine, but often with less selectivity and a higher affinity for other receptors, leading to more side effects.[3][4]
The engagement of the dopaminergic system by cis-Indatraline is a key differentiator, suggesting potential advantages in addressing symptoms of depression related to anhedonia and reduced motivation.
In Vivo Efficacy Comparison in the Forced Swim Test
The Forced Swim Test (FST) is a widely used preclinical model to assess the efficacy of antidepressant compounds. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Dose (mg/kg) | Animal Model | Immobility Time (seconds) | Percent Reduction vs. Control |
| Control (Vehicle) | - | Rat | ~180-240 | - |
| Imipramine (TCA) | 20 | Rat | ~120 | ~33-50%[4] |
| Fluoxetine (SSRI) | 10 | Rat | Significantly Reduced | Variable[4] |
| Venlafaxine (SNRI) | 10 | Rat | Significantly Reduced | Variable[4] |
| Desipramine (TCA) | 10 | Rat | ~150 | ~25%[3] |
| Citalopram (SSRI) | 4-16 | Mouse | Significantly Reduced | >20%[5] |
Note: Specific quantitative data for cis-Indatraline in the Forced Swim Test from a direct comparative study was not available in the searched literature. The data for other antidepressants is representative of findings in the field and is intended to provide context.
Experimental Protocols
Forced Swim Test (Rat)
The Forced Swim Test is a standard behavioral paradigm used to screen for antidepressant activity.[6][7]
Apparatus:
-
A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute period. This initial exposure leads to the development of an immobile posture. Following the pre-test, the rats are removed, dried, and returned to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test, the rats are administered the test compound (e.g., cis-Indatraline, fluoxetine) or vehicle. Following the appropriate absorption time, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session. Active behaviors, such as swimming and climbing, are also often scored.[6][7]
Signaling Pathways and Experimental Workflow
Monoamine Reuptake Inhibition Signaling Pathway
The primary mechanism of action of cis-Indatraline and other reuptake inhibitors involves the blockade of monoamine transporters, leading to increased neurotransmitter levels in the synaptic cleft and enhanced postsynaptic receptor signaling.
References
- 1. In vivo neurochemical profile of dopamine uptake inhibitors and releasers in rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like effects in various mice strains in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic administration of selective monoamine re-uptake inhibitors in the rat forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stereospecific Effects of cis-Indatraline Enantiomers
For researchers, scientists, and drug development professionals, understanding the stereospecificity of psychoactive compounds is paramount for designing targeted therapeutics with improved efficacy and reduced side effects. This guide provides a detailed comparison of the enantiomers of cis-indatraline, a potent monoamine transporter inhibitor. By examining their differential effects on dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, we can elucidate the structural nuances that govern their pharmacological activity.
Quantitative Comparison of cis-Indatraline Enantiomers
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of the (+) and (-) enantiomers of cis-indatraline for the three major monoamine transporters. This data highlights the significant stereoselectivity of their interactions.
| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| (+)-cis-Indatraline | DAT | 1.3 | 4.4 |
| SERT | 0.58 | 0.7 | |
| NET | 4.0 | 3.2 | |
| (-)-cis-Indatraline | DAT | 180 | 350 |
| SERT | 1.8 | 3.0 | |
| NET | 120 | 110 | |
| (±)-Indatraline (racemic) | DAT | 1.7 | - |
| SERT | 0.42 | - | |
| NET | 5.8 | - |
Data compiled from Bøgesø, K. P., et al. (1985). Journal of Medicinal Chemistry, 28(12), 1817–1828.[1][2]
Experimental Protocols
The data presented in this guide are derived from standard and validated experimental procedures in pharmacology and neuroscience. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor or transporter.
-
Tissue Preparation: Synaptosomal membranes are prepared from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for SERT and NET). The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the unlabeled test compound (cis-indatraline enantiomers).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which represents the affinity of the test compound for the transporter.
Synaptosomal Uptake Assays
Synaptosomal uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.
-
Synaptosome Preparation: Synaptosomes are prepared from fresh brain tissue by homogenization and differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: The uptake of a specific radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is initiated by adding it to the synaptosomal suspension.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined from the dose-response curves.
Visualizing Stereospecific Interactions and Experimental Design
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the differential signaling pathways and a typical experimental workflow.
Caption: Differential binding affinities of cis-indatraline enantiomers.
Caption: Experimental workflow for assessing stereospecific effects.
References
Safety Operating Guide
Proper Disposal of cis-Indatraline Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of cis-Indatraline hydrochloride, a potent monoamine uptake inhibitor. Due to its classification as a substance very toxic to aquatic life with long-lasting effects, strict adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
Essential Safety and Chemical Information
This compound is categorized under the Globally Harmonized System (GHS) as hazardous to the aquatic environment, long-term hazard (Category 1).[1] This necessitates that it should not be released into the environment.[1]
For immediate reference, key data for this compound is summarized in the table below.
| Property | Value | Source |
| Chemical Name | (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride | |
| Synonyms | Lu 19-005 | [2][3] |
| Molecular Formula | C₁₆H₁₅Cl₂N·HCl | |
| Molecular Weight | 328.67 g/mol | [2] |
| CAS Number | 96850-13-4 | [1][2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Water: Soluble to 10 mM (with gentle warming) DMSO: Soluble to 100 mM | [1] |
| Storage | Desiccate at room temperature. Recommended storage for solutions: -20°C for 1 month, or -80°C for 6 months. | [1][4][5] |
| Hazard Class | Aquatic Acute 1, Aquatic Chronic 1 | [6] |
| Hazard Statements | H410: Very toxic to aquatic life with long lasting effects | [1][6] |
| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to in accordance with local regulation. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is designed to be followed within a laboratory setting and in accordance with institutional and local environmental regulations.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of potential spills, consider additional protective clothing.
-
Respiratory Protection: If handling the solid form and dust may be generated, use a NIOSH-approved respirator.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Unused or Expired Product:
-
Keep the this compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the material to a new, compatible, and well-sealed container. Clearly label the new container with the full chemical name and hazard symbols.
-
This is considered acute hazardous waste .
-
-
Contaminated Solid Waste:
-
This includes items such as gloves, pipette tips, weigh boats, and absorbent paper contaminated with this compound.
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
-
-
Contaminated Liquid Waste:
-
This includes solutions containing this compound.
-
Collect all contaminated liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Do not dispose of any liquid waste containing this compound down the sanitary sewer.
-
Storage of Waste
-
Store all waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
Ensure all container lids are securely fastened to prevent spills or evaporation.
Final Disposal
-
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) office.
-
Contact your EHS department to schedule a waste pickup.
-
Provide them with an accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste handover.
Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Ensure proper PPE is worn before attempting cleanup.
-
For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.
-
For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain and collect the spill. Place the used absorbent material into the solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol), and dispose of the cleaning materials as hazardous waste.[1]
-
For large spills, evacuate the laboratory and contact your institution's emergency response team or EHS immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling cis-Indatraline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like cis-Indatraline hydrochloride is paramount. This document provides a detailed operational and disposal plan to minimize exposure and ensure laboratory safety. This compound is a potent monoamine uptake inhibitor and should be handled with care.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent exposure to this compound. The following table summarizes the required PPE for various handling activities.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator | Use powder-free nitrile gloves. Ensure gown is impermeable and has elastic cuffs.[3][4] |
| Solution Preparation and Handling | Double Gloves, Disposable Gown, Safety Goggles with Side Shields | Work within a certified chemical fume hood. |
| Administering to Animals | Double Gloves, Disposable Gown, Safety Goggles with Side Shields | Handle animals with care to avoid bites or scratches that could lead to exposure. |
| Spill Cleanup | Double Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator | Use an absorbent material to contain the spill.[5] |
| Waste Disposal | Double Gloves, Disposable Gown, Safety Goggles with Side Shields | Handle all waste as hazardous. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing risk. The following diagram and procedures outline the key steps for handling this compound from receipt to disposal.
1. Preparation:
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Retrieve Compound: Obtain the this compound container from its designated storage location. The compound should be stored desiccated at room temperature.[2]
2. Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Use anti-static weighing paper or a weighing boat.
-
Solution Preparation: Prepare solutions in the fume hood. For example, a stock solution can be made by dissolving the compound in DMSO to 100 mM or in water with gentle warming to 10 mM.[2]
-
Experimentation: Conduct all experimental procedures involving the compound within the fume hood.
3. Cleanup and Disposal:
-
Decontamination: After handling, decontaminate all surfaces and equipment. A solution of detergent and water followed by a rinse with 70% ethanol (B145695) is recommended.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and containers, must be considered hazardous waste.
-
Doff PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of disposable PPE in the hazardous waste stream.
-
Waste Disposal: Dispose of all hazardous waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[5] The safety data sheet for Indatraline hydrochloride indicates it is very toxic to aquatic life with long-lasting effects, so it is crucial to avoid release into the environment.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.[5] |
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
Waste Streams:
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, weighing boats, and empty vials.
-
Liquid Waste: Includes unused solutions and contaminated solvents.
-
Sharps Waste: Includes contaminated needles and syringes.
Disposal Procedures:
-
Segregation: All waste streams must be segregated into clearly labeled, sealed, and puncture-proof containers.
-
Labeling: Containers must be labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Adhere to all institutional and regulatory guidelines for waste pickup and disposal.[5] For non-regulated disposal of trace amounts, such as in household trash after mixing with an unappealing substance, this is not appropriate for a laboratory setting dealing with potent compounds.[7] All laboratory waste must be handled as hazardous.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. pogo.ca [pogo.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


